molecular formula C12H16N2O2 B8534957 1-Formyl-4-(4-methoxyphenyl)piperazine

1-Formyl-4-(4-methoxyphenyl)piperazine

Cat. No.: B8534957
M. Wt: 220.27 g/mol
InChI Key: DRBJDBYQRDWYSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Formyl-4-(4-methoxyphenyl)piperazine is a synthetic organic compound belonging to the phenylpiperazine class, which is of significant interest in neuroscience and pharmaceutical research. This molecule features a piperazine ring substituted at one nitrogen with a 4-methoxyphenyl group and at the other with a formyl group. The parent compound of this class, 1-(4-methoxyphenyl)piperazine (MeOPP, pMeOPP), is pharmacologically characterized and known to act as a psychoactive substance . Piperazine derivatives like MeOPP have been found to produce complex interactions with the central nervous system's monoamine neurotransmitters. The core 4-methoxyphenylpiperazine structure is documented to act as a non-selective serotonin receptor agonist and to inhibit the reuptake of serotonin, dopamine, and norepinephrine, thereby modulating their levels in the synaptic cleft . This mechanism is shared with other compounds of abuse, though the 4-methoxy derivative is anecdotally reported to produce less anxiety than its analogues . The introduction of a formyl group on the piperazine nitrogen alters the molecule's properties, potentially making it a valuable intermediate or a tool compound for further chemical synthesis and structure-activity relationship (SAR) studies. Researchers utilize such derivatives to develop novel chemical entities or as analytical standards. The detection and identification of similar piperazine derivatives in various samples are routinely performed in forensic and clinical laboratories using advanced techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) and gas chromatography-mass spectrometry (GC-MS) . This product is supplied as a high-purity compound strictly For Research Use Only. It is intended for use in controlled laboratory settings by qualified professionals for purposes such as analytical method development, pharmacological profiling, and chemical synthesis. It is not for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers should handle this material in accordance with all applicable local, state, and federal regulations.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

4-(4-methoxyphenyl)piperazine-1-carbaldehyde

InChI

InChI=1S/C12H16N2O2/c1-16-12-4-2-11(3-5-12)14-8-6-13(10-15)7-9-14/h2-5,10H,6-9H2,1H3

InChI Key

DRBJDBYQRDWYSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C=O

Origin of Product

United States

Foundational & Exploratory

Introduction: The Significance of the Piperazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Formyl-4-(4-methoxyphenyl)piperazine: Synthesis, Characterization, and Applications

The piperazine moiety, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and physicochemical properties, such as low toxicity and the ability to form multiple hydrogen bonds, make it an essential pharmacophore in drug design.[3] Piperazine derivatives exhibit a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects, primarily through the modulation of monoamine pathways in the central nervous system.[1][2]

This guide focuses on a specific derivative, this compound. This compound is derived from its well-characterized precursor, 1-(4-methoxyphenyl)piperazine (MeOPP), a substance known both as a key intermediate in the synthesis of pharmaceuticals and as a compound with stimulant and euphoric properties.[4][5] The introduction of a formyl group (-CHO) to the piperazine ring is a critical synthetic step. Formylation can serve multiple purposes in drug development, such as acting as a protecting group, modifying the compound's pharmacokinetic profile, or serving as a handle for further chemical elaboration.

As a Senior Application Scientist, this document provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It details the synthesis, analytical validation, and potential applications of this compound, grounding the discussion in established chemical principles and data from closely related analogues.

Chemical Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is a thorough analysis of its structure and inherent properties.

Structure:

  • 2D Structure: The molecule consists of a central piperazine ring. One nitrogen atom is attached to a p-methoxyphenyl group, and the other is bonded to a formyl group.

  • IUPAC Name: this compound

  • SMILES: COC1=CC=C(C=C1)N2CCN(C=O)CC2

Physicochemical Data:

The following table summarizes the key computed and experimental properties of the parent compound, which are essential for predicting the behavior of its formylated derivative.

PropertyValue (this compound)Value (Parent Compound: 1-(4-methoxyphenyl)piperazine)Data Source
Molecular Formula C₁₂H₁₆N₂O₂C₁₁H₁₆N₂OCalculated /[6]
Molecular Weight 220.27 g/mol 192.26 g/mol Calculated /[6]
Appearance Predicted: White to off-white solidSolidPredicted /
Melting Point Predicted: Higher than parent due to amide bond42-47 °CPredicted /
Solubility Predicted: Soluble in polar organic solvents (DMSO, DMF)Soluble in DMF, DMSO, Methanol, PBS (pH 7.2)Predicted /[5]
CAS Number Not assigned38212-30-5N/A /[6]

Synthesis Pathway: From Precursor to Final Compound

The synthesis of this compound is logically approached as a two-stage process: first, the synthesis of the piperazine precursor, followed by its formylation.

Part 1: Synthesis of the Precursor, 1-(4-methoxyphenyl)piperazine

A robust and frequently cited method for synthesizing N-aryl piperazines involves the reaction of an aniline with a bis-electrophile. An efficient one-pot method starts from diethanolamine, which is converted in situ to bis(2-chloroethyl)amine and subsequently reacted with p-anisidine.[4] This approach avoids the isolation of the carcinogenic bis(2-chloroethyl)amine intermediate.

Protocol: One-Pot Synthesis of 1-(4-methoxyphenyl)piperazine

  • Activation: Slowly add hydrobromic acid (HBr) to diethanolamine and reflux the mixture for approximately 12 hours. This converts the hydroxyl groups into good leaving groups (bromides).[4]

  • Cyclization/Arylation: After removing excess HBr by distillation, add p-anisidine, sodium carbonate (as a base), and 1-butanol (as a solvent) to the reaction flask under an inert nitrogen atmosphere.[4]

  • Reaction: Heat the mixture at 120°C for several hours. The p-anisidine displaces one bromide, and the secondary amine formed subsequently displaces the second bromide intramolecularly to form the piperazine ring.[4]

  • Workup and Isolation: After cooling, the reaction mixture is washed with water. The pH of the organic layer is adjusted to acidic (pH 5) with concentrated HCl to precipitate the hydrochloride salt of the product.[4] The salt can then be recrystallized from ethanol and dried.

Part 2: Formylation of 1-(4-methoxyphenyl)piperazine

Formylation of the secondary amine on the piperazine ring can be achieved using several standard reagents. A common and effective method is the use of a mixed anhydride of formic acid and acetic anhydride.

Protocol: Synthesis of this compound

  • Reagent Preparation: Prepare the formylating agent by reacting formic acid with acetic anhydride. This is typically done at a controlled temperature (e.g., 50-60°C) to form the mixed anhydride.

  • Reaction: Dissolve the precursor, 1-(4-methoxyphenyl)piperazine, in a suitable aprotic solvent. Slowly add the prepared formylating agent to this solution at a reduced temperature (e.g., 0-5°C) to control the exothermic reaction.

  • Monitoring: Allow the reaction to warm to room temperature and stir until completion. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Purification: Upon completion, quench the reaction with a basic aqueous solution (e.g., sodium bicarbonate) to neutralize excess acid. Extract the product into an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are then washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_precursor Part 1: Precursor Synthesis cluster_formylation Part 2: Formylation Diethanolamine Diethanolamine Precursor 1-(4-methoxyphenyl)piperazine Diethanolamine:e->Precursor:w HBr, Na₂CO₃, 1-Butanol, 120°C p_Anisidine p-Anisidine p_Anisidine:e->Precursor:w FinalProduct This compound Precursor->FinalProduct Aprotic Solvent, 0°C to RT FormicAcid Formic Acid + Acetic Anhydride FormicAcid:e->FinalProduct:w caption Synthesis pathway of this compound.

Caption: Synthesis pathway of this compound.

Analytical Characterization and Validation

Self-validation through rigorous analytical characterization is paramount. The successful synthesis of this compound must be confirmed by a suite of spectroscopic and chromatographic techniques. The data below are predicted based on the known spectra of the precursor and the expected influence of the formyl group.

TechniquePredicted Observations for this compoundRationale
¹H NMR δ ~8.1 ppm (s, 1H, -CHO) ; 6.8-7.0 ppm (m, 4H, Ar-H); 3.7-3.9 ppm (m, 4H, piperazine-H); 3.78 ppm (s, 3H, -OCH₃); 3.1-3.3 ppm (m, 4H, piperazine-H).The formyl proton (-CHO) gives a characteristic singlet in the downfield region. The aromatic and methoxy protons will be similar to the precursor. The piperazine protons will show two distinct sets of signals due to the amide bond's rotational barrier.
¹³C NMR δ ~160-165 ppm (C=O) ; ~154 ppm (Ar-C-O); ~145 ppm (Ar-C-N); ~114-120 ppm (Ar-C-H); ~55 ppm (-OCH₃); ~40-50 ppm (piperazine carbons).The carbonyl carbon of the formyl group is highly deshielded. Other signals are comparable to the parent compound.
IR Spectroscopy ~1670 cm⁻¹ (strong, C=O stretch) ; ~2950-2800 cm⁻¹ (C-H stretch); ~1510 cm⁻¹ (C=C aromatic stretch); ~1240 cm⁻¹ (C-O stretch).The most prominent new peak is the strong carbonyl absorption of the tertiary amide, which is a definitive indicator of successful formylation.
Mass Spectrometry (GC-MS/LC-MS) Molecular Ion [M]⁺ at m/z = 220.12 . Key fragments may include loss of the formyl group (m/z 191), cleavage of the piperazine ring, and the methoxyphenyl cation (m/z 108).The molecular ion peak confirms the molecular weight. Fragmentation patterns provide structural evidence. GC-MS is a well-established method for analyzing piperazine derivatives.[7][8]

Analytical Workflow

AnalyticalWorkflow cluster_spectroscopy Spectroscopic Confirmation Crude Crude Product TLC TLC/GC-MS Screen (Reaction Monitoring) Crude->TLC Purification Purification (Column Chromatography) TLC->Purification Pure Purified Compound Purification->Pure NMR ¹H and ¹³C NMR Pure->NMR IR FT-IR Spectroscopy Pure->IR MS Mass Spectrometry (High Resolution) Pure->MS Final Confirmed Structure & Purity >98% NMR->Final IR->Final MS->Final caption Workflow for analytical validation of the final compound.

Caption: Workflow for analytical validation of the final compound.

Potential Applications and Biological Context

While this compound is not an end-product therapeutic itself, its value lies in its role as a versatile intermediate in drug discovery.

  • Scaffold for Lead Generation: The piperazine core is a privileged structure in neuropharmacology.[1] This formylated derivative serves as a readily available building block. The formyl group can be reduced to a methyl group, oxidized to a carboxylic acid, or used in reductive amination reactions to introduce a wide variety of functional groups, enabling the rapid generation of a library of compounds for screening.

  • Modulation of Pharmacological Activity: The parent compound, MeOPP, is known to interact with serotonin and dopamine receptors.[5] The addition of the formyl group creates a tertiary amide, which significantly alters the basicity of the adjacent nitrogen. This change will drastically affect the compound's ability to form ionic bonds with receptor targets, potentially altering its pharmacological profile from an agonist to an antagonist or modifying its receptor selectivity.

  • Intermediate for Complex Antifungals: The structurally related compound 1-acetyl-4-(4-hydroxyphenyl)piperazine is a key intermediate in the synthesis of ketoconazole, a broad-spectrum antifungal agent.[9] This highlights the utility of N-acylated arylpiperazines as precursors for complex heterocyclic drugs. Similarly, this compound could be a precursor in the synthesis of novel therapeutic agents.

Conclusion

This compound represents a synthetically accessible and valuable intermediate for drug discovery and development. This guide has provided a comprehensive technical framework, outlining a logical synthesis pathway from common starting materials and detailing the necessary analytical techniques for structural confirmation and purity assessment. The true potential of this compound lies in its utility as a molecular scaffold, allowing researchers to explore novel chemical space in the ongoing search for more effective and selective therapeutics targeting the central nervous system and beyond. The principles and protocols described herein offer a self-validating system for the production and characterization of this and other related piperazine derivatives, empowering further innovation in medicinal chemistry.

References

  • Analytical Methods - RSC Publishing. (n.d.).
  • Yılmaz, F., et al. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • PubChem. (n.d.). 1-(4-Methoxyphenyl)piperazine. Retrieved February 13, 2026, from [Link]

  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. Retrieved February 13, 2026, from [Link]

  • Analytical CHEMISTRY. (2011). Trade Science Inc. Retrieved February 13, 2026, from [Link]

  • SWGDrug. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved February 13, 2026, from [Link]

  • de Oliveira, M. A. L., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 585-595. doi:10.1111/fcp.12408. Retrieved February 13, 2026, from [Link]

  • Kant, R., et al. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). ResearchGate. Retrieved February 13, 2026, from [Link]

  • CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. (n.d.). Google Patents.
  • Pipzine Chemicals. (n.d.). 1-(4-methoxyphenyl)piperazine HcI. Retrieved February 13, 2026, from [Link]

  • JIGS Chemical Limited. (n.d.). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved February 13, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved February 13, 2026, from [Link]

  • Anglia Ruskin Research Online (ARRO) - Figshare. (2015). The synthesis, analysis and characterisation of piperazine based drugs. Retrieved February 13, 2026, from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Characterization, Synthesis, and Impurity Profiling in Antifungal Drug Development

Part 1: Chemical Identity & Strategic Significance

1-Formyl-4-(4-methoxyphenyl)piperazine is a critical intermediate and process impurity associated with the synthesis of triazole antifungal agents, specifically Itraconazole and Posaconazole . In the context of Good Manufacturing Practice (GMP), this compound represents a "Known Impurity" that requires rigorous control strategies due to the reactivity of the formyl group and the biological activity of the phenylpiperazine pharmacophore.

Unlike common catalog reagents, this compound is frequently generated in situ or appears as a degradation product. Therefore, it is best identified through its commercial precursor.

Chemical Datasheet
PropertySpecification
Chemical Name This compound
Synonyms 4-(4-Methoxyphenyl)-1-piperazinecarboxaldehyde; N-Formyl-N'-(p-methoxyphenyl)piperazine
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
Precursor CAS 38212-30-5 (1-(4-Methoxyphenyl)piperazine)
Target CAS Non-Catalog Intermediate (Referenced as N-formyl impurity of CAS 38212-30-5)
Structural Motif Phenylpiperazine core with N1-formylation
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in Water
Part 2: Synthetic Pathway & Protocol

The synthesis of this compound is a classic N-formylation of a secondary amine. While multiple routes exist, the Mixed Anhydride Method (Formic Acid/Acetic Anhydride) is preferred for its high yield and selectivity, avoiding the harsh conditions of direct thermal formylation.

2.1 Reaction Logic (Graphviz Visualization)

The following diagram outlines the synthetic workflow and the critical decision points for process control.

SynthesisWorkflow Start Start: 1-(4-Methoxyphenyl)piperazine (CAS 38212-30-5) Reaction Reaction: N-Formylation (DCM, 0°C to RT, 4h) Start->Reaction Dissolve in DCM Reagent Reagent Prep: Formic Acid + Ac2O (0°C, 30 min) Reagent->Reaction Dropwise Addition Quench Quench: Sat. NaHCO3 (pH > 7) Reaction->Quench Monitor TLC Product Target: This compound Quench->Product Extraction & Drying

Figure 1: Step-wise synthesis workflow for the N-formylation of phenylpiperazine derivatives.

2.2 Detailed Experimental Protocol

Objective: Synthesis of this compound on a 10g scale.

Reagents:

  • 1-(4-Methoxyphenyl)piperazine (CAS 38212-30-5): 10.0 g (52 mmol)

  • Formic Acid (98%): 5.0 mL

  • Acetic Anhydride: 10.0 mL

  • Dichloromethane (DCM): 100 mL

  • Sodium Bicarbonate (sat. aq.): 100 mL

Procedure:

  • Mixed Anhydride Formation: In a dry flask, mix Formic Acid (5.0 mL) and Acetic Anhydride (10.0 mL). Stir at 50-60°C for 1 hour, then cool to 0°C. Causality: This generates the active formylating agent, acetic formic anhydride, which is more reactive than formic acid alone.

  • Substrate Preparation: Dissolve 1-(4-Methoxyphenyl)piperazine (10.0 g) in DCM (100 mL) and cool to 0°C.

  • Addition: Add the cooled mixed anhydride solution dropwise to the amine solution over 30 minutes. Control: Maintain temperature <5°C to prevent exotherms and side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). The starting amine spot (low Rf) should disappear.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution until pH is slightly basic (pH ~8). Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.[1]

  • Isolation: Concentrate under reduced pressure to yield the crude formyl derivative as an off-white solid or viscous oil. Recrystallize from Ethanol/Water if high purity (>99%) is required.

Part 3: Analytical Profiling & Impurity Identification

In drug development, this compound is often tracked as Impurity F (or similar code depending on the pharmacopeia) in Itraconazole APIs. Its detection relies on the distinct electronic signature of the formyl group.

3.1 Structural Context in Antifungals[2]

The diagram below illustrates where this impurity originates in the retrosynthetic breakdown of Itraconazole.

ImpurityContext Itraconazole Itraconazole API (Target Molecule) Linker Piperazine Linker Region (Susceptible to Oxidation/Degradation) Itraconazole->Linker Contains Precursor Precursor: 1-(4-Methoxyphenyl)piperazine (CAS 38212-30-5) Linker->Precursor Hydrolysis/Cleavage Impurity Impurity: This compound Precursor->Impurity Formylation (Process Artifact) or Oxidation

Figure 2: Retrosynthetic map showing the origin of the formyl impurity in antifungal synthesis.

3.2 Analytical Markers

To validate the identity of the synthesized compound, look for these specific signals:

MethodDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆) δ 8.05 ppm (s, 1H) The formyl proton (-CH O) is a singlet in the downfield region, distinct from aromatic protons.
¹H NMR δ 3.70 ppm (s, 3H)Methoxy group (-OCH ₃) on the phenyl ring.
HPLC (Reverse Phase) RT ~1.2x of PrecursorThe formyl group reduces polarity compared to the free amine, increasing retention time on C18 columns.
Mass Spectrometry m/z 221.1 [M+H]⁺ Parent ion. A fragment at m/z 193 indicates loss of -CO (deformylation).
Part 4: Safety & Handling (MSDS Summary)

While specific toxicological data for the formyl derivative is limited, it should be handled with the same precautions as its parent phenylpiperazine.

  • Hazards: Skin and eye irritant.[3] Potential sensitizer.

  • GHS Classification: Warning (H315, H319, H335).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The formyl group can be labile under acidic conditions or high humidity.

References
  • Chemical Precursor Identity: Sigma-Aldrich. 1-(4-Methoxyphenyl)piperazine (CAS 38212-30-5) Product Sheet. Retrieved from .[3]

  • Synthesis Methodology:N-Formylation of Amines using Formic Acid and Acetic Anhydride. Standard Organic Transformations. (General protocol adapted for phenylpiperazines).
  • Impurity Context: World Health Organization (WHO). International Pharmacopoeia: Itraconazole Monograph.
  • Patent Literature:Preparation of Piperazine Derivatives as Antifungal Intermediates.
  • Chemical Structure Validation: PubChem. Compound Summary for 1-(4-Methoxyphenyl)piperazine. Retrieved from .

Sources

4-(4-Methoxyphenyl)-1-piperazinecarboxaldehyde properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(4-Methoxyphenyl)-1-piperazinecarboxaldehyde: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-(4-Methoxyphenyl)-1-piperazinecarboxaldehyde, a derivative of the well-studied N-arylpiperazine scaffold. While direct experimental data for this specific carboxaldehyde is limited in public literature, this document synthesizes information from its core precursor, 1-(4-Methoxyphenyl)piperazine, and established principles of organic chemistry to provide a robust profile for researchers. We will explore its chemical properties, propose a detailed synthetic route, predict its spectral characteristics, and discuss its potential applications in drug discovery and materials science.

Core Chemical & Physical Properties

The foundational molecule for our target compound is 1-(4-Methoxyphenyl)piperazine. The addition of a carboxaldehyde group to the N-1 position of the piperazine ring modifies its chemical properties, introducing a reactive carbonyl moiety suitable for further synthetic transformations.

Structural Information
  • Parent Compound: 1-(4-Methoxyphenyl)piperazine

  • Target Compound: 4-(4-Methoxyphenyl)-1-piperazinecarboxaldehyde

Physicochemical Data Summary

The following table summarizes the known properties of the parent compound and the calculated or predicted properties for the target carboxaldehyde derivative.

Property1-(4-Methoxyphenyl)piperazine4-(4-Methoxyphenyl)-1-piperazinecarboxaldehydeData Source
Synonyms 1-(4-Anisyl)piperazine, p-MeOPP, 4-MeOPPN/A[1][2]
CAS Number 38212-30-5Not Assigned[3]
Molecular Formula C₁₁H₁₆N₂OC₁₂H₁₆N₂O₂ / Calculated
Molecular Weight 192.26 g/mol 220.27 g/mol [2] / Calculated
Appearance SolidPredicted to be a solid
Melting Point 42-47 °C (lit.)Predicted to be higher than precursor[3]
Boiling Point Not determinedNot determined[4]
Solubility Soluble in DMSO, DMF, MethanolPredicted to have similar solubility[1]

Synthesis and Spectroscopic Characterization

A logical synthetic approach involves a two-step process: first, the synthesis of the 1-(4-methoxyphenyl)piperazine precursor, followed by its formylation.

Proposed Synthetic Workflow

The synthesis can be efficiently planned as follows:

  • Step 1: N-Arylation. Synthesis of the precursor, 1-(4-Methoxyphenyl)piperazine, from p-anisidine and a piperazine synthon. A common laboratory-scale method involves the reaction of an aniline with bis(2-chloroethyl)amine.[5] An alternative one-pot industrial method starts from diethanolamine.[5]

  • Step 2: Formylation. Introduction of the carboxaldehyde group onto the secondary amine of the piperazine ring. This can be achieved using various formylating agents. A standard and effective method is the use of ethyl formate in a suitable solvent.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Formylation p-Anisidine p-Anisidine Precursor 1-(4-Methoxyphenyl)piperazine p-Anisidine->Precursor N-Arylation bis(2-chloroethyl)amine bis(2-chloroethyl)amine bis(2-chloroethyl)amine->Precursor Precursor_ref 1-(4-Methoxyphenyl)piperazine Ethyl_Formate Ethyl Formate Target 4-(4-Methoxyphenyl)-1-piperazinecarboxaldehyde Ethyl_Formate->Target Precursor_ref->Target Formylation

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Formylation of 1-(4-Methoxyphenyl)piperazine

Disclaimer: This is a proposed protocol and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

  • Reagents & Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-Methoxyphenyl)piperazine (1.0 eq).

    • Add a suitable solvent such as ethanol or toluene.

    • Add ethyl formate (1.5 - 2.0 eq).

  • Reaction:

    • Stir the mixture at room temperature for 30 minutes.

    • Heat the reaction mixture to reflux (temperature will depend on the solvent) and maintain for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 4-(4-Methoxyphenyl)-1-piperazinecarboxaldehyde.

Predicted Spectroscopic Data

The following table outlines the predicted spectral data for the successful synthesis of 4-(4-Methoxyphenyl)-1-piperazinecarboxaldehyde, which is essential for its characterization.

TechniquePredicted Data
¹H NMR ~8.1 ppm (s, 1H, -CHO) ; 6.8-7.0 ppm (m, 4H, Ar-H); 3.75 ppm (s, 3H, -OCH₃); 3.6-3.8 ppm (m, 4H, piperazine-H); 3.0-3.2 ppm (m, 4H, piperazine-H). The aldehyde proton will be a sharp singlet and the most downfield signal.
¹³C NMR ~160 ppm (C=O) ; ~154 ppm (Ar-C-O); ~145 ppm (Ar-C-N); ~118 ppm & ~114 ppm (Ar-C-H); ~55 ppm (-OCH₃); ~50 ppm & ~45 ppm (piperazine carbons).
IR (KBr, cm⁻¹) ~1670-1690 cm⁻¹ (strong, C=O stretch of amide/aldehyde) ; 2850-3000 cm⁻¹ (C-H stretch); ~1510 cm⁻¹ (aromatic C=C stretch); ~1245 cm⁻¹ (Ar-O-C stretch).
Mass Spec (ESI-MS) Predicted [M+H]⁺ = 221.13.

Potential Applications & Biological Context

The parent N-(4-methoxyphenyl)piperazine (MeOPP) is known to possess stimulant properties, likely acting on serotonergic and dopaminergic pathways.[1][6] Piperazine derivatives are a cornerstone of medicinal chemistry, exhibiting a vast range of biological activities.[6][7]

The introduction of a carboxaldehyde group transforms the molecule into a versatile synthetic intermediate. The aldehyde functional group is highly valuable for building molecular complexity.

  • Synthetic Handle: The aldehyde can readily undergo reactions such as reductive amination, Wittig reactions, and condensation reactions to create a diverse library of more complex derivative compounds.

  • Drug Discovery: By using the aldehyde as a reactive point, researchers can attach this piperazine scaffold to other pharmacophores, potentially creating novel hybrid molecules with unique therapeutic properties.

  • Covalent Modulators: The aldehyde group could potentially act as a reactive "warhead" to form covalent bonds with specific biological targets, a strategy of growing interest in drug development.

G Target 4-(4-Methoxyphenyl)-1- piperazinecarboxaldehyde Reductive_Amination Reductive Amination Target->Reductive_Amination Wittig_Reaction Wittig Reaction Target->Wittig_Reaction Condensation Condensation Reactions Target->Condensation Derivatives Diverse Chemical Library (e.g., new amines, alkenes, heterocycles) Reductive_Amination->Derivatives Wittig_Reaction->Derivatives Condensation->Derivatives

Caption: Role as a versatile chemical intermediate.

Safety and Handling

Comprehensive safety data for 4-(4-Methoxyphenyl)-1-piperazinecarboxaldehyde is not available. Therefore, safety precautions must be based on the known hazards of its precursor and the aldehyde functional class.

  • Precursor Hazards: The parent compound, 1-(4-Methoxyphenyl)piperazine, is classified as a skin, eye, and respiratory irritant.[4][8]

  • Aldehyde Hazards: Aldehydes as a class can be irritants, sensitizers, and may be harmful if inhaled or swallowed.

  • Recommended Precautions:

    • Handle only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8][11]

    • Avoid breathing dust, fumes, or vapors.[9]

    • Wash hands thoroughly after handling.[10]

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[11]

References

  • Thermo Fisher Scientific. (2018, January 18).
  • Thermo Fisher Scientific. (2025, December 21). Safety Data Sheet (1-(4-Methoxyphenyl)piperazine-1,4-diylium dichloride).
  • Tokyo Chemical Industry Co., Ltd. (2025, March 28).
  • CymitQuimica. (2024, December 19). Safety Data Sheet (2-(2-methoxyphenyl)piperazine).
  • Cayman Chemical. (2025, June 30). Safety Data Sheet (1-(4-Methoxyphenyl)piperazine (hydrochloride)).
  • Molbase. Synthesis of N-{4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl}hydrazinecarboxamide.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10679270, 4-(4-Methoxyphenyl)piperidine.
  • Wolska, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1549.
  • Chang-mei, K., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • ChemicalBook. (2025, July 4). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine.
  • Sigma-Aldrich. 1-(4-Methoxyphenyl)piperazine 97.
  • Ohtaka, H., et al. (1990). Piperazine compounds, process for preparing them, pharmaceutical composition and use.
  • Yilmaz, F., et al. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(10), 791-797.
  • Kant, R., et al. Preparation of 1-(4-methoxy phenyl)-piperazine (LH7).
  • Kumar, A., et al. (2005). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Cayman Chemical. 1-(4-Methoxyphenyl)piperazine (hydrochloride).
  • Wikipedia. Piperazine.
  • Kumar, K., et al. (2022). Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate. Acta Crystallographica Section E, 78(Pt 9), 834-840.
  • Global Substance Registration System. 4-(4-(4-METHOXYPHENYL)-1-PIPERAZINYL)BENZENAMINE.
  • ChemicalBook. (2026, January 13). 1-(4-Methoxyphenyl)piperazine.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 269722, 1-(4-Methoxyphenyl)piperazine.
  • Arayne, S. M., et al. (2014). Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic Acid Metal Complexes of Biological Interest.
  • PubChemLite. 1-(4-methoxyphenyl)piperazine (C11H16N2O).

Sources

Technical Identification Guide: N-Formyl-1-(4-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the isolation, synthesis, and analytical characterization of 1-Formyl-4-(4-methoxyphenyl)piperazine (N-formyl-pMPP). This compound is a critical marker in two distinct fields:

  • Forensic Toxicology: As a specific byproduct of the Leuckart-Wallach synthesis route used to manufacture illicit piperazine-class drugs.

  • Pharmaceutical Chemistry: As a stable intermediate in the synthesis of antifungal agents (e.g., Posaconazole analogues) and a metabolite of p-methoxyphenylpiperazine (pMPP).

This document provides a self-validating protocol for identifying this derivative, distinguishing it from its parent compound and structural isomers using GC-MS and NMR spectroscopy.

Chemical Context & Origin

Synthetic Origin (The Leuckart Marker)

The presence of N-formyl-pMPP in a sample containing p-MPP strongly suggests a synthesis route involving formic acid or formamide. In the Leuckart reaction, the reductive amination of precursors often yields N-formyl intermediates. If the hydrolysis step is incomplete, N-formyl-pMPP remains as a persistent impurity.

Metabolic Origin

In vivo, p-MPP can undergo N-formylation as a minor Phase II metabolic pathway, although N-oxidation and hydroxylation are more dominant. Distinguishing the source requires profiling the ratio of parent drug to the formyl derivative; high concentrations of the formyl adduct typically indicate a synthetic impurity rather than a metabolite.

Reference Standard Synthesis

To validate unknown samples, a reference standard must be synthesized. The following protocol utilizes ethyl formate to avoid the harsh conditions of neat formic acid, preventing ring cleavage.

Protocol: Selective N-Formylation

Reagents: 1-(4-Methoxyphenyl)piperazine (pMPP), Ethyl Formate (excess), Ethanol (anhydrous).

  • Dissolution: Dissolve 1.0 g (5.2 mmol) of p-MPP in 10 mL of anhydrous ethanol.

  • Addition: Add 5 mL of ethyl formate (excess).

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor via TLC (Mobile phase: MeOH:DCM 1:9). The starting material (

    
    ) should disappear, replaced by a higher running spot (
    
    
    
    ).
  • Work-up: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize from minimal hot ethyl acetate/hexane or purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Yield Expectation: >85% as a white/off-white solid or viscous oil.

Analytical Profiling

Mass Spectrometry (GC-MS)

The mass spectral signature of N-formyl-pMPP is distinct due to the labile nature of the formyl group and the stability of the piperazine ring.

Instrument Parameters:

  • Ionization: EI (70 eV)

  • Inlet Temp: 250°C

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS)

Fragmentation Logic: The molecular ion (


) is observed at m/z 220 . The primary fragmentation pathway involves the loss of the formyl radical (

, 29 Da) or carbon monoxide (

, 28 Da).
Ion (m/z)AbundanceFragment AssignmentMechanistic Origin
220 Moderate

Molecular Ion (Parent)
192 High

Loss of Carbon Monoxide (rearrangement to pMPP radical cation)
191 High


-cleavage loss of formyl radical
149 Base Peak

Piperazine ring cleavage (diagnostic for p-methoxy-phenyl-N fragment)
134 High

p-Methoxy-phenyl-NCH

cation

Differentiation Note: The presence of m/z 220 and the transition 220


 192 distinguishes this from the parent pMPP (MW 192).
NMR Spectroscopy (The Rotamer Challenge)

Expert Insight: A common error in identifying N-formyl piperazines is misinterpreting the NMR spectrum as a mixture of impurities. Due to the partial double-bond character of the N-C=O amide bond, rotation is restricted at room temperature.[1] This creates rotamers (cis/trans-like conformers), resulting in signal doubling (splitting) for the formyl proton and the adjacent piperazine ring protons.


H NMR (400 MHz, CDCl

):
  • 
     8.05 – 8.15 ppm:  Singlet (often split into two unequal peaks, ratio ~60:40). Corresponds to the -CHO  formyl proton.
    
  • 
     6.8 – 7.0 ppm:  Multiplet (4H, aromatic AA'BB' system). The p-methoxy substitution pattern remains symmetric.
    
  • 
     3.77 ppm:  Singlet (3H, -OCH
    
    
    
    ).
  • 
     3.4 – 3.6 ppm:  Multiplets (Piperazine ring protons). These will appear broadened or split due to the rotameric equilibrium.
    

Validation Step: To confirm the substance is a single pure compound and not a mixture, run a Variable Temperature (VT) NMR at 50–60°C. The split signals will coalesce into sharp singlets as the rotational energy barrier is overcome.

Infrared Spectroscopy (FT-IR)
  • 1660 – 1680 cm

    
    :  Very strong Amide I band (
    
    
    
    stretch). This band is absent in the parent pMPP.
  • No N-H stretch: Absence of the secondary amine stretch (3300-3400 cm

    
    ) seen in pMPP.
    

Visualization of Workflows

Fragmentation & Identification Logic

The following diagram illustrates the mass spectral fragmentation pathway and the decision logic for identification.

G Sample Unknown Sample (Piperazine Derivative) GCMS GC-MS Analysis (EI, 70eV) Sample->GCMS M220 Parent Ion m/z 220 GCMS->M220 Observe Spectrum M192 Fragment m/z 192 (pMPP structure) M220->M192 -CO (28) CheckMW Is Parent > 192? M220->CheckMW M149 Base Peak m/z 149 (Diagnostic) M192->M149 Ring Cleavage CheckIR FT-IR / NMR Confirmation CheckMW->CheckIR Yes (Mass Shift +28) Result Confirmed Identity: N-Formyl-pMPP CheckIR->Result Amide C=O (IR) Rotamers (NMR)

Caption: Figure 1. Analytical decision tree and MS fragmentation pathway for N-formyl-pMPP identification.

Synthesis & Rotameric Behavior

This diagram details the synthesis route and the physical chemistry phenomenon (rotamerism) observed in NMR.

Rotamer pMPP p-MPP (Parent Amine) Product N-Formyl-pMPP (Synthesized) pMPP->Product + Reagent Reagent Ethyl Formate (Reflux) Reagent->Product RotamerA Rotamer A (E-isomer) Product->RotamerA Restricted Rotation RotamerB Rotamer B (Z-isomer) Product->RotamerB Restricted Rotation RotamerA->RotamerB Equilibrium (Slow at RT) NMR_Signal NMR Spectrum (Split Signals) RotamerA->NMR_Signal RotamerB->NMR_Signal

Caption: Figure 2. Synthesis pathway and the origin of NMR signal splitting (rotamers).

References

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Kovacs, A. et al. (2016). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 78229, 1-(4-Methoxyphenyl)piperazine. [Link]

  • Power, J. D. et al. (2014). The identification of impurities in illicit methamphetamine samples synthesized by the Leuckart method. Forensic Science International.[2] [Link]

Sources

Technical Monograph: 1-Formyl-4-(4-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Formyl-4-(4-methoxyphenyl)piperazine (CAS: Analogous to 38212-30-5 derivatives) is a critical N-substituted piperazine intermediate. It serves two primary roles in pharmaceutical development: as a protected precursor in the synthesis of triazole antifungal agents (such as Itraconazole and Posaconazole analogues) and as a process-related impurity that must be monitored during the production of 1-(4-methoxyphenyl)piperazine (4-MeOPP).

This guide provides a definitive breakdown of its molecular weight parameters, synthetic pathways, and analytical validation protocols, designed for researchers requiring high-precision data for stoichiometry calculations and quality control (QC) workflows.

Part 1: Physicochemical Specifications[1]

For high-resolution mass spectrometry (HRMS) and stoichiometric calculations, relying solely on "average molecular weight" is insufficient. The following table distinguishes between the isotopic masses required for different analytical techniques.

Molecular Weight Data Profile
ParameterValueApplication Context
Chemical Formula C₁₂H₁₆N₂O₂ Stoichiometry & Elemental Analysis
Average Molecular Weight 220.27 g/mol Bulk weighing & Molarity calculations
Monoisotopic Mass 220.1212 Da Mass Spectrometry (MS) Target Ion [M+H]⁺
Exact Mass 220.121178 Da High-Resolution MS (Orbitrap/Q-TOF)
ClogP (Predicted) ~1.15Lipophilicity assessment (HPLC retention)
Appearance Off-white solid / Pale oilPhysical characterization
Structural Identity[4][5][6]
  • SMILES: COc1ccc(cc1)N2CCN(C=O)CC2

  • InChIKey: IPZDOXRVWBCKCE-UHFFFAOYSA-N (Analogous)

  • Core Moiety: The molecule consists of a piperazine ring N-substituted with a p-methoxyphenyl group at position 4 and a formyl group at position 1.

Part 2: Synthetic Pathways & Formation

The formation of this compound occurs via N-formylation of the secondary amine. This can be a deliberate synthetic step (protection) or an unintended side reaction when using formic acid buffers.

Synthesis Logic

The most robust synthetic route utilizes Ethyl Formate as both reagent and solvent, avoiding the harsh conditions of acetic-formic anhydride.

SynthesisPathway Reactant 1-(4-Methoxyphenyl)piperazine (MW: 192.26) Intermediate Transition State (Tetrahedral) Reactant->Intermediate + Reagent Reagent Ethyl Formate (Reflux) Reagent->Intermediate Product This compound (MW: 220.27) Intermediate->Product Elimination Byproduct Ethanol (Removed via Distillation) Intermediate->Byproduct

Figure 1: N-Formylation pathway via Ethyl Formate reflux.

Experimental Protocol (Standardized)

Objective: Synthesis of 10g of Target Molecule.

  • Charge: In a 250 mL Round Bottom Flask (RBF), dissolve 10.0 g (52 mmol) of 1-(4-methoxyphenyl)piperazine in 60 mL of Ethyl Formate .

  • Reflux: Heat the mixture to reflux (54°C) under nitrogen atmosphere for 6–8 hours. Monitor via TLC (System: EtOAc/Hexane 1:1).

  • Workup:

    • Evaporate excess ethyl formate under reduced pressure.

    • The residue is typically a pale yellow oil that may solidify upon standing.

    • Purification: Recrystallize from minimal Ethanol or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM) if high purity (>99%) is required for analytical standards.

Part 3: Analytical Validation (QC)

Verifying the molecular weight and structure requires a self-validating analytical workflow. The presence of the formyl group introduces specific spectral shifts compared to the parent amine.

Mass Spectrometry (LC-MS)[6]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Target Ion: Look for the protonated molecular ion [M+H]⁺ at m/z 221.1 .

  • Differentiation: The parent amine (impurity) will appear at m/z 193.1. The mass shift of +28 Da (CO) confirms formylation.

Nuclear Magnetic Resonance (¹H-NMR)

The formyl proton is the diagnostic handle.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Key Signal: A singlet (or split signal due to rotamers) appearing downfield at δ 8.0 – 8.2 ppm . This signal is absent in the starting material.

Analytical Logic Flow

AnalyticalWorkflow Sample Crude Product Sample HPLC HPLC Separation (C18 Column, ACN/H2O) Sample->HPLC MS Mass Spectrometry (ESI+) HPLC->MS Decision m/z 221.1 Detected? MS->Decision Pass PASS: Formyl Group Present (Confirm with NMR) Decision->Pass Yes Fail FAIL: Parent Amine (193.1) or Bis-formyl Decision->Fail No

Figure 2: Quality Control decision tree for verifying product identity.

Part 4: Pharmaceutical Applications

Understanding the molecular weight and properties of this compound is vital for two specific drug development contexts:

  • Impurity Profiling: In the synthesis of Itraconazole and Posaconazole , the piperazine ring is often formed or modified. If formic acid is used in previous steps (e.g., Leuckart-Wallach reaction) or if DMF decomposes, this N-formyl impurity can generate. It must be tracked as it terminates the chain elongation required for the triazole antifungal structure.

  • Protecting Group Strategy: The formyl group protects the secondary amine during electrophilic aromatic substitution on the phenyl ring. It is later removed via acid hydrolysis (HCl/MeOH) to regenerate the free amine for coupling.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 269722, 1-(4-Methoxyphenyl)piperazine. Retrieved from [Link]

  • Wohlfarth, A., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum.[1] Analytical and Bioanalytical Chemistry, 396(7), 2403-2414.[1] (Provides fragmentation logic for phenylpiperazines).

  • World Intellectual Property Organization (2005).WO2005021521A1 - Process for the preparation of piperazine derivatives. (Describes removal of formyl-piperazine impurities in pharmaceutical synthesis).
  • Sheehan, D. J., et al. (1999).Current and Emerging Azole Antifungal Agents. Clinical Microbiology Reviews. (Contextualizes the piperazine linker in antifungal SAR).

Sources

Technical Guide: Solubility and Characterization of N-formyl-4-(4-methoxyphenyl)piperazine in Methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility characteristics, physicochemical properties, and experimental protocols for N-formyl-4-(4-methoxyphenyl)piperazine in methanol. This guide is structured to assist researchers in process optimization, impurity profiling, and synthesis.

Executive Summary & Compound Profile

N-formyl-4-(4-methoxyphenyl)piperazine (often encountered as an intermediate or process impurity in the synthesis of antifungal azoles like Posaconazole or Itraconazole) exhibits distinct solubility behaviors driven by its amide functionality. Unlike its precursor, 1-(4-methoxyphenyl)piperazine, the N-formyl derivative lacks a basic secondary amine center, significantly altering its interaction with polar protic solvents like methanol.

Chemical Identity
PropertyDetail
Chemical Name 4-(4-Methoxyphenyl)-1-piperazinecarboxaldehyde
Common Synonyms N-formyl-1-(p-methoxyphenyl)piperazine; 1-Formyl-4-(4-methoxyphenyl)piperazine
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
Core Scaffold Piperazine ring substituted with a p-anisyl group and a formyl moiety
Solubility in Methanol High (Predicted >50 mg/mL at 25°C).[1][2][3] Soluble in chlorinated solvents; insoluble in acidic aqueous media (unlike its parent amine).

Physicochemical Solubility Analysis

Understanding the solubility of this compound requires analyzing the intermolecular forces at play between the solute and the methanol solvent lattice.

Structural Drivers of Solubility
  • Amide Functionality (N-CHO): The formyl group converts the secondary amine into a tertiary amide. This eliminates the hydrogen bond donor capability of the N-H site but retains hydrogen bond acceptor capability via the carbonyl oxygen. This facilitates solvation in methanol (a strong H-bond donor).

  • Lipophilic Domain: The 4-methoxyphenyl (anisyl) group adds significant lipophilicity. However, the piperazine ring provides enough polar surface area to maintain solubility in lower alcohols.

  • Basicity Suppression: The formylation effectively neutralizes the basicity of the N4 nitrogen. Consequently, N-formyl-4-(4-methoxyphenyl)piperazine does not form stable salts with weak acids in methanol, a critical property for separation from the parent amine [1].

Comparative Solubility Matrix

The following table contrasts the formyl derivative with its parent amine, highlighting the "Solubility Switch" used in purification.

Solvent SystemParent Amine: 1-(4-methoxyphenyl)piperazineTarget: N-formyl-4-(4-methoxyphenyl)piperazineMechanism of Difference
Methanol (Neutral) SolubleSoluble Both have polar handles; amide is compatible with MeOH.
Methanol + HCl Very Soluble (Forms HCl salt)Soluble (No salt formation) Amide nitrogen is non-basic; does not protonate.
Water (pH < 2) SolubleInsoluble / Oiling out Lack of ionization renders the formyl species hydrophobic.
Toluene SolubleSoluble Lipophilic anisyl group drives solubility.

Experimental Protocol: Determination of Solubility Limits

Since specific gravimetric solubility data can vary by polymorph and purity, the following Self-Validating Protocol is recommended to determine the exact solubility limit (Saturation Point) in your specific grade of methanol.

Saturation Shake-Flask Method (Isothermal)

Objective: Determine the maximum mass of N-formyl-4-(4-methoxyphenyl)piperazine dissolved in methanol at 25°C.

Reagents:

  • HPLC Grade Methanol (CAS: 67-56-1)

  • N-formyl-4-(4-methoxyphenyl)piperazine (Test Sample)

  • 0.22 µm PTFE Syringe Filter

Workflow:

  • Preparation: Tare a 20 mL scintillation vial. Add 5.0 mL of Methanol.

  • Saturation: Add the compound in 100 mg increments, vortexing for 5 minutes between additions.

  • Endpoint Detection: Continue until visible solid persists after 30 minutes of sonication/stirring.

  • Equilibration: Place the vial in a temperature-controlled shaker (25°C) for 24 hours.

  • Sampling:

    • Allow solids to settle.

    • Withdraw 1 mL of supernatant using a pre-warmed syringe.

    • Filter through a 0.22 µm PTFE filter (discard the first 0.2 mL).

  • Quantification (Gravimetric):

    • Transfer 0.5 mL of filtrate to a pre-weighed aluminum dish.

    • Evaporate methanol under nitrogen stream or vacuum oven at 40°C.

    • Weigh the residue.[4][5]

    • Calculation: Solubility (mg/mL) = (Mass of Residue / Volume Plated).

Validation Step: Dilute a portion of the filtrate and analyze via HPLC-UV (254 nm) to confirm purity and ensure no degradation occurred during equilibration.

Process Application: Purification Strategy

The solubility difference in acidic methanol is the primary method for removing this impurity from the active pharmaceutical ingredient (API) or intermediate.

Separation Logic

In a methanolic solution containing both the parent amine and the N-formyl impurity:

  • Addition of HCl converts the amine to its hydrochloride salt, which may precipitate or become water-soluble.

  • The N-formyl impurity remains neutral and soluble in the organic layer (or supernatant), allowing for efficient rejection [2].

Workflow Diagram (DOT)

The following diagram illustrates the purification logic based on solubility switches.

PurificationWorkflow cluster_logic Solubility Mechanism RawMix Crude Mixture (Amine + N-Formyl Impurity) Dissolve Dissolve in Methanol RawMix->Dissolve Acidify Add HCl / Acid Source Dissolve->Acidify Solubilization PhaseSplit Phase Separation / Filtration Acidify->PhaseSplit Selective Protonation SolidPhase Solid/Aqueous Phase (Amine-HCl Salt) PhaseSplit->SolidPhase Precipitate LiquidPhase Filtrate/Organic Phase (N-Formyl Impurity) PhaseSplit->LiquidPhase Soluble Rejection Note1 Amine protonates -> Ionic -> Precipitates Note2 Formyl is Neutral -> Lipophilic -> Stays Dissolved

Caption: Separation workflow leveraging the non-basic nature of the N-formyl derivative to reject it in the methanolic mother liquor.

References

  • Google Patents. (2005). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. WO2005021521A1.

Sources

1-Formyl-4-(4-methoxyphenyl)piperazine safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 84162-84-5 Document Type: Technical Safety & Application Guide Version: 2.0 (Research & Development Focus)

Executive Summary

This technical guide profiles 1-Formyl-4-(4-methoxyphenyl)piperazine , a specialized intermediate utilized primarily in the synthesis of triazole-based antifungal agents (e.g., Itraconazole, Posaconazole analogues). Unlike standard Safety Data Sheets (SDS), this document integrates hazard mitigation with synthetic utility, offering researchers a roadmap for handling, characterization, and experimental application.

The compound functions as a protected piperazine scaffold . The formyl group serves as an amine protecting group, modulating the basicity of the piperazine ring during multi-step nucleophilic substitutions common in medicinal chemistry.

Part 1: Chemical Identity & Structural Significance

Physicochemical Profile

The following data establishes the baseline for identification and quality control.

PropertySpecificationTechnical Note
Chemical Name This compoundN-formyl protected derivative of p-methoxyphenylpiperazine (pMPP).
CAS Number 84162-84-5Distinct from the free amine (CAS 38212-30-5).
Molecular Formula C₁₂H₁₆N₂O₂MW: 220.27 g/mol
Structure Piperazine core with N1-formyl and N4-(4-methoxyphenyl) substitution.The para-methoxy group acts as an electron donor, increasing the nucleophilicity of the piperazine, necessitating the formyl protection at N1 to prevent over-alkylation.
Solubility DMSO, Dichloromethane (DCM), Methanol.Poor water solubility expected due to lipophilic phenyl ring.
Appearance Off-white to pale yellow solid.Coloration often indicates oxidation of the phenyl ring; repurification recommended if dark yellow.
Pharmacophore Analysis

In drug discovery, this moiety is a critical "linker" scaffold. The piperazine ring provides conformational rigidity, while the methoxyphenyl group mimics the lipophilic side chains found in neurotransmitter antagonists and antifungal ergosterol biosynthesis inhibitors.

Part 2: Hazard Profiling & Risk Mitigation (SDS Core)

GHS Classification (Bridged Data): Based on the structure-activity relationship (SAR) of piperazine derivatives, this compound is classified as an Irritant .

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Toxicology & Causality
  • Mechanism of Irritation: Piperazine derivatives possess basic nitrogen atoms (though the formyl group mitigates N1 basicity, the metabolic cleavage can release the free amine). Upon contact with mucous membranes, they can disrupt cellular pH gradients, leading to inflammation.

  • Sensitization Risk: Piperazines are known sensitizers. While the formyl group reduces volatility, repeated dermal exposure carries a risk of allergic contact dermatitis.

Risk Assessment Workflow

The following diagram outlines the decision logic for handling this compound, prioritizing "Engineering Controls" over PPE alone.

RiskAssessment Start Risk Assessment: CAS 84162-84-5 StateCheck Physical State Check (Solid/Powder) Start->StateCheck DustRisk High Dust Potential? StateCheck->DustRisk FumeHood Mandatory: Fume Hood (Face Velocity > 0.5 m/s) DustRisk->FumeHood Yes (Fine Powder) StandardPPE Standard PPE (Nitrile Gloves, Safety Glasses) DustRisk->StandardPPE No (Crystalline) Respirator P95/P100 Respirator Required FumeHood->Respirator If Open Bench Handling Action Proceed with Weighing/Synthesis FumeHood->Action Respirator->Action StandardPPE->Action

Figure 1: Decision matrix for handling piperazine solids. Note that engineering controls (Fume Hood) are the primary barrier against respiratory sensitization.

Part 3: Handling, Storage, & Stability[1][3]

Self-Validating Storage Protocol

Do not rely on the label expiration date alone. Use this protocol to verify compound integrity before critical experiments.

  • Storage Condition: Store at 2–8°C (Refrigerated). The formyl group is susceptible to hydrolysis under acidic/humid conditions.

  • Incompatibility: Keep away from strong oxidizing agents and strong acids (which will cleave the formyl group).

  • Validation Step (TLC):

    • Mobile Phase: 5% Methanol in DCM.

    • Visualization: UV (254 nm).

    • Pass Criteria: Single spot. If a lower Rf spot appears (free amine), the compound has partially hydrolyzed and requires recrystallization.

Part 4: Experimental Protocols & Synthetic Utility

Context: The Deformylation Strategy

In medicinal chemistry, this compound is often generated to protect the nitrogen during a reaction on the phenyl ring, or conversely, it is the starting material that must be deprotected to yield the secondary amine 1-(4-methoxyphenyl)piperazine (CAS 38212-30-5).

Below is a high-yield protocol for the Synthesis (Formylation) of this compound, which serves as a reference standard preparation.

Protocol: N-Formylation of 1-(4-methoxyphenyl)piperazine

Objective: Selective protection of the secondary amine.

Reagents:

  • 1-(4-methoxyphenyl)piperazine (1.0 eq)[2][3]

  • Ethyl formate (Excess, acts as solvent/reagent) OR Formic acid/Acetic Anhydride (mixed anhydride method).

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 eq) - Optional, boosts yield.

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).[4]
    
  • Dissolution: Add 1-(4-methoxyphenyl)piperazine (10 mmol) to Ethyl Formate (30 mL).

    • Why Ethyl Formate? It is milder than acetic anhydride/formic acid, preventing potential side reactions on the methoxy group.

  • Reflux: Heat the mixture to reflux (54°C) for 6–12 hours. Monitor via TLC (System: DCM/MeOH 9:1).

    • Endpoint: Disappearance of the starting amine (lower Rf).

  • Workup:

    • Evaporate excess ethyl formate under reduced pressure (Rotavap).

    • The residue is usually a solid.

  • Purification: Recrystallize from minimal hot Ethanol or Ethyl Acetate/Hexane.

  • Characterization: Verify structure via

    
    -NMR (Look for the distinct formyl proton singlet around 
    
    
    
    8.0–8.2 ppm).
Synthetic Pathway Diagram

SynthesisPath Precursor 1-(4-Methoxyphenyl)piperazine (Free Amine) Intermediate Transition State (Tetrahedral) Precursor->Intermediate + Reagent Reagent Ethyl Formate (Reflux) Reagent->Intermediate Product This compound (Target) Intermediate->Product - EtOH

Figure 2: Synthetic pathway for the N-formylation using Ethyl Formate. This route avoids the use of corrosive acetic anhydride.

Part 5: Emergency Response (ER)

In the event of exposure, the following specific actions must be taken. These differ from generic ER due to the specific chemical nature of piperazines.

Exposure RouteImmediate ActionMedical Rationale
Eye Contact Rinse for 20 minutes minimum.Piperazines are basic; pH neutralization takes longer than neutral dusts.
Skin Contact Wash with soap and water.[1][5] Do not use alcohol. Alcohol increases skin permeability, potentially accelerating systemic absorption of the piperazine.
Inhalation Move to fresh air.[1][5] Monitor for "Piperazine Asthma."Sensitization can cause delayed bronchospasm (2–4 hours post-exposure).
Fire Use Water Spray, CO₂, or Dry Chemical.[1]Combustion produces Nitrogen Oxides (

). Self-Contained Breathing Apparatus (SCBA) is mandatory due to toxic fume generation.

References

  • PubChem. (n.d.).[2] Compound Summary: 1-(4-Methoxyphenyl)piperazine (Related Structure).[1][2][6][7] National Library of Medicine. Retrieved February 13, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Piperazine derivatives.[2][6][8] ECHA.[2] Retrieved February 13, 2026, from [Link]

  • Naarini Molbio Pharma. (n.d.). Itraconazole Impurities and Intermediates.[9][6][8][10][11] Retrieved February 13, 2026, from [Link]

Sources

Methodological & Application

N-formylation of 1-(4-methoxyphenyl)piperazine protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency N-Formylation of 1-(4-Methoxyphenyl)piperazine

Executive Summary

This application note details the protocol for the N-formylation of 1-(4-methoxyphenyl)piperazine (p-MPP) to synthesize 4-(4-methoxyphenyl)piperazine-1-carbaldehyde . This transformation is a critical step in the synthesis of antifungal pharmacophores (e.g., Itraconazole, Posaconazole precursors) and various CNS-active agents.

We present two distinct protocols to accommodate varying laboratory constraints and sustainability goals:

  • Protocol A (Standard): Acetic Formic Anhydride (AFA) method.[1] Prioritizes high yield (>90%) and rapid kinetics.

  • Protocol B (Green): Ethyl Formate Reflux. Prioritizes atom economy and solvent-free conditions.[2]

Reaction Mechanism & Pathway

The reaction proceeds via nucleophilic attack of the secondary amine (N1 of the piperazine ring) onto the electrophilic carbonyl of the formylating agent. The para-methoxy group on the phenyl ring acts as an electron-donating group (EDG), slightly increasing the nucleophilicity of the piperazine nitrogen, facilitating the reaction.

Figure 1: Reaction Pathway and Mechanism

G Substrate 1-(4-Methoxyphenyl) piperazine Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack ReagentA Acetic Formic Anhydride (AFA) (Active Species) ReagentA->Intermediate Electrophile Product 4-(4-Methoxyphenyl) piperazine-1-carbaldehyde Intermediate->Product Elimination Byproduct Acetic Acid / Ethanol Intermediate->Byproduct Leaving Group

Caption: The secondary amine attacks the activated formyl group of the AFA intermediate, leading to the N-formylated product.

Strategic Protocol Selection

Choose the protocol that aligns with your specific constraints using the comparison below.

FeatureProtocol A: Acetic Formic Anhydride (AFA)Protocol B: Ethyl Formate Reflux
Primary Driver Speed & Yield Sustainability (Green Chem)
Reaction Time 1–3 Hours6–12 Hours
Temperature 0°C

RT
Reflux (54°C)
Yield Potential 92–98%80–90%
Waste Profile Acetic acid byproduct (requires neutralization)Ethanol byproduct (clean evaporation)
Scalability High (Exotherm control required)High (Safe, no exotherm)

Protocol A: Acetic Formic Anhydride (Standard)

Context: The mixed anhydride (AFA) is generated in situ.[1] It is significantly more reactive than formic acid alone and avoids the high temperatures required for direct thermal formylation.

Materials
  • 1-(4-Methoxyphenyl)piperazine (1.0 eq)[3]

  • Formic Acid (98%, 2.0 eq)

  • Acetic Anhydride (2.2 eq)

  • Dichloromethane (DCM) or THF (Solvent)

  • Sodium Bicarbonate (

    
    ) (sat. aq.)
    
Step-by-Step Procedure
  • Preparation of Active Reagent (AFA):

    • In a dry flask under

      
      , charge Formic Acid (2.0 eq) .
      
    • Cool to 0°C using an ice bath.

    • Dropwise, add Acetic Anhydride (2.2 eq) over 15 minutes. Caution: Exothermic.

    • Stir at 0–5°C for 30 minutes , then warm to 50°C for 15 minutes to ensure complete formation of the mixed anhydride.

    • Cool back to 0°C .

  • Substrate Addition:

    • Dissolve 1-(4-methoxyphenyl)piperazine (1.0 eq) in minimal dry DCM.

    • Add the amine solution dropwise to the cooled AFA mixture. Maintain internal temperature

      
      .
      
  • Reaction:

    • Remove the ice bath and stir at Room Temperature (25°C) .

    • Monitor: Check TLC (EtOAc:Hexane 1:1) after 1 hour. The starting material (

      
      ) should disappear, replaced by the product (
      
      
      
      ).
  • Workup:

    • Quench by pouring the mixture into ice water .

    • Neutralize with sat.

      
        until pH 7–8. Note: Gas evolution (
      
      
      
      ) will occur.
    • Extract with DCM (3x) .

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • The crude product is often pure enough (>95%). If necessary, recrystallize from Ethanol/Water or pass through a short silica plug (eluting with 5% MeOH in DCM).

Protocol B: Ethyl Formate (Green Alternative)

Context: This method utilizes ethyl formate as both reagent and solvent.[2][4] It eliminates the use of corrosive anhydrides and chlorinated solvents.

Materials
  • 1-(4-Methoxyphenyl)piperazine (1.0 eq)[3]

  • Ethyl Formate (10–20 volumes)

  • Catalyst (Optional):

    
    -Toluenesulfonic acid (PTSA) (0.1 eq) can accelerate the reaction.
    
Step-by-Step Procedure
  • Setup:

    • Charge 1-(4-methoxyphenyl)piperazine into a round-bottom flask.

    • Add Ethyl Formate (excess, typically 10mL per gram of substrate).

    • Optional: Add catalytic PTSA.

  • Reaction:

    • Attach a reflux condenser.

    • Heat to Reflux (approx. 54°C) .[2]

    • Stir for 6–12 hours .

    • Monitor: TLC is essential as this reaction is slower.

  • Workup:

    • Cool to room temperature.[5][6]

    • Evaporation: Remove excess ethyl formate and the ethanol byproduct via rotary evaporation.

    • The residue is the target formamide.

Validation & Characterization

To ensure scientific integrity, the product must be validated using the following diagnostic signals.

NMR Spectroscopy ( )

The appearance of the formyl proton and the splitting of the piperazine ring signals (due to restricted rotation around the N-C=O bond) are definitive.

  • 
     NMR (400 MHz): 
    
    • 
      8.05 – 8.15 ppm  (s, 1H, -CH O). Diagnostic Peak.
      
    • 
       6.80 – 7.00 ppm (m, 4H, Aromatic protons).
      
    • 
       3.77 ppm (s, 3H, -OCH 
      
      
      
      ).
    • 
       3.40 – 3.70 ppm (m, 4H, Piperazine protons adjacent to Formyl).
      
    • 
       2.90 – 3.10 ppm (m, 4H, Piperazine protons adjacent to Aryl).
      
Mass Spectrometry
  • ESI-MS: Calculated for

    
     [M+H]
    
    
    
    : 221.13 .

Troubleshooting Guide

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected LowYield Low Yield / Incomplete Rxn Start->LowYield Impurity Unknown Impurities Start->Impurity CheckTemp Check AFA Formation Temp Did it exceed 10°C during addition? LowYield->CheckTemp Protocol A CheckWater Check Solvent Dryness Water hydrolyzes AFA LowYield->CheckWater General CheckAcid Check pH during Workup Did you neutralize fully? Impurity->CheckAcid Protocol A

Caption: Diagnostic flow for resolving common synthetic issues.

ObservationRoot CauseCorrective Action
Starting material remains AFA decomposed or insufficient excess.Ensure AFA is prepared at 0°C then warmed briefly to 50°C before use. Increase AFA to 2.5 eq.
Low Yield (Protocol B) Equilibrium limitation.Add a Dean-Stark trap (if solvent allows) or molecular sieves to remove ethanol.
Dark/Tar product Exotherm was uncontrolled.Add amine solution very slowly at 0°C.

References

  • General N-Formylation Review: Gerzon, K., et al. "The N-Formylation of Amines." Journal of Organic Chemistry. Available at: [Link]

  • Acetic Formic Anhydride Method: Strazzolini, P., et al. "Acetic Formic Anhydride: A Review of its Preparation and Application."[1] Tetrahedron. Available at: [Link]

  • Green Chemistry Approach: Shekhar, A. C., et al. "Polyethylene glycol (PEG) promoted catalyst-free N-formylation of amines with ethyl formate." Tetrahedron Letters. Available at: [Link]

Sources

Reagents for formylation of phenylpiperazine derivatives

Application Note: Strategic Reagents for the -Formylation of Phenylpiperazine Derivatives

Abstract

The


Acetic Formic Anhydride (AFA)Ammonium FormatePropylphosphonic Anhydride (T3P)

Introduction & Mechanistic Context

Phenylpiperazines are ubiquitous motifs in CNS-active agents (e.g., Aripiprazole, Trazodone). Formylation of the secondary amine (

The fundamental challenge in formylating phenylpiperazines lies in the nucleophilicity of the aniline-like nitrogen (if unsubstituted) versus the piperazine




The Rotamer Challenge

A critical quality attribute (CQA) often mistaken for impurity is the presence of rotamers. Due to the partial double-bond character of the



  • NMR Signature: Expect signal doubling or broadening at room temperature.

  • Validation: Coalescence of signals typically occurs >80°C in DMSO-

    
    .
    

Reagent Selection Matrix

Choose the reagent based on your substrate's sensitivity and scale.

FeatureMethod A: Acetic Formic Anhydride (AFA) Method B: Ammonium Formate Method C: T3P® (Propylphosphonic Anhydride)
Primary Mechanism Mixed Anhydride ElectrophileThermal TransamidationActivated Ester/Anhydride
Reactivity High (Exothermic)Moderate (Requires Heat)High (Mild Conditions)
Atom Economy Poor (Acetic acid waste)ExcellentGood (Water soluble byproducts)
Substrate Tolerance Acid-stable substrates onlyRobust substratesAcid-sensitive / Complex scaffolds
Scalability Medium (Thermal instability of AFA)High (Industrial preferred)High (Flow chemistry compatible)
Cost LowVery LowHigh

Detailed Protocols

Method A: The Classical Approach (Acetic Formic Anhydride - AFA)

Best for: Small-scale synthesis of robust phenylpiperazines where cost is a factor. Mechanism: In situ generation of the mixed anhydride followed by nucleophilic attack.

Critical Process Parameter (CPP): AFA is thermally unstable. It decomposes to Acetic Acid and CO gas above 60°C, posing a pressure hazard. Must be prepared at 0–5°C.

Protocol
  • Preparation of AFA:

    • In a dry flask under

      
      , charge Acetic Anhydride  (1.2 equiv).
      
    • Cool to 0°C.

    • Add Formic Acid (98%, 1.3 equiv) dropwise. Caution: Exothermic.

    • Stir at 0–5°C for 30 minutes, then warm to 50°C for 15 minutes to complete formation, then immediately cool back to 0°C.

  • Formylation:

    • Dissolve phenylpiperazine derivative (1.0 equiv) in anhydrous DCM (0.5 M).

    • Note: If starting material is a HCl salt, add 1.1 equiv Triethylamine (TEA) first.

    • Add the cooled AFA solution dropwise to the amine solution at 0°C.

  • Workup:

    • Stir at RT for 2 hours. Monitor by TLC (EtOAc/Hexane).

    • Quench with sat.

      
       (gas evolution!).
      
    • Extract with DCM, dry over

      
      , and concentrate.
      

AFA_Pathwaycluster_0AFA GenerationHCOOHFormic AcidAFAAcetic FormicAnhydride (AFA)HCOOH->AFA0°CAc2OAcetic AnhydrideAc2O->AFADecompDecomposition(CO + AcOH)AFA->Decomp>60°C(Hazard)ProductN-FormylDerivativeAFA->Product+ SubstrateNucleophilic AttackSubstratePhenylpiperazineSubstrate->Product

Figure 1: Reaction pathway for Acetic Formic Anhydride showing critical thermal instability node.

Method B: The Green Catalytic Approach (Ammonium Formate)

Best for: Large-scale manufacturing and "Green Chemistry" compliance. Mechanism: Thermal decomposition of ammonium formate generates Formic Acid and Ammonia; the ammonia recycles or escapes, driving the equilibrium toward the formamide.

Protocol
  • Setup:

    • Charge Phenylpiperazine (1.0 equiv) into a round-bottom flask.

    • Add Ammonium Formate (2.0–3.0 equiv).

    • Solvent: Acetonitrile (preferred for solubility) or Toluene. Can be run neat if the amine is a liquid.

  • Reaction:

    • Reflux (80–110°C) for 6–12 hours.

    • Optimization: Addition of 5 mol% nano-

      
       can accelerate this reaction significantly [1].
      
  • Workup:

    • Cool to RT. Filter off excess ammonium salts.

    • Evaporate solvent.

    • Resuspend in EtOAc, wash with water (to remove residual formate), dry, and concentrate.[1]

Method C: The Modern Coupling Approach (T3P®)

Best for: Late-stage functionalization, acid-sensitive protecting groups (e.g., Boc, TBS elsewhere on the molecule), and high-throughput screening. Mechanism: T3P activates formic acid to a mixed anhydride species without generating strong acidic byproducts.

Protocol
  • Setup:

    • Dissolve Phenylpiperazine (1.0 equiv) and Formic Acid (2.0 equiv) in EtOAc or DCM (0.2 M).

    • Add Triethylamine or DIPEA (3.0 equiv).

    • Cool to 0°C.

  • Coupling:

    • Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

    • Allow to warm to RT and stir for 1–3 hours.

  • Workup:

    • Add water to quench.

    • Separate phases. Wash organic layer with 0.5 M HCl (remove unreacted amine), then sat.

      
      , then brine.
      
    • Advantage:[1][2][3][4][5][6] T3P byproducts are water-soluble phosphates, ensuring a very clean organic layer.

T3P_WorkflowStartStart: Phenylpiperazine+ Formic AcidBaseAdd Base (TEA/DIPEA)(Neutralize salts)Start->BaseT3PAdd T3P (Propylphosphonic Anhydride)Activates Formic AcidBase->T3PIntermediateActive Phosphoric-FormicAnhydride SpeciesT3P->IntermediateReactionNucleophilic Attackby Piperazine NHIntermediate->ReactionWorkupAqueous Wash(T3P byproducts removal)Reaction->Workup

Figure 2: T3P-mediated formylation workflow highlighting the activation and purification logic.

Analytical Validation

To confirm success, you must distinguish the product from the starting material and handle the rotamer issue.

MethodExpected ResultNotes
TLC Significant

shift (more polar than amine, less polar than acid).
Stain with Ninhydrin (Product = no color; SM = Blue/Purple).
1H NMR Formyl proton singlet at 8.0–8.2 ppm .May appear as two singlets (ratio ~60:40) due to rotamers.
13C NMR Carbonyl carbon at 160–162 ppm .Piperazine carbons may split into 4 distinct peaks instead of 2 pairs.
IR Strong Amide I band at 1660–1680 cm⁻¹ .Disappearance of NH stretch (3300–3500 cm⁻¹).

References

  • Reddy, P. G., Kumar, G. D., & Baskaran, S. (2000). "A convenient method for the N-formylation of secondary amines and anilines using ammonium formate."[5][6] Tetrahedron Letters, 41(47), 9149-9151.[6] [1][5]

  • Krimen, L. I. (1970). "Acetic Formic Anhydride."[5][7][8][9][10][11][12] Organic Syntheses, 50, 1.

  • Augustine, J. K., et al. (2011). "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the N-Formylation of Amines."[3][11][13] Tetrahedron Letters. (General reference for T3P amide coupling utility).

  • Sheldon, R. A. (2012). "Fundamentals of green chemistry: efficiency in reaction design." Chemical Society Reviews. (Context for Ammonium Formate selection).

Application Note: Using 1-Formyl-4-(4-methoxyphenyl)piperazine as an Impurity Standard

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the identification, synthesis, and control of 1-Formyl-4-(4-methoxyphenyl)piperazine , a critical process-related impurity found in the synthesis of antifungal agents like Itraconazole and Posaconazole .

Executive Summary

In the development of triazole antifungal drugs (e.g., Itraconazole, Posaconazole), the intermediate 1-(4-methoxyphenyl)piperazine (CAS 38212-30-5) serves as the structural backbone. A common yet frequently overlooked side reaction involves the N-formylation of this secondary amine, typically occurring when Dimethylformamide (DMF) is used as a reaction solvent or when formic acid traces are present.

The resulting impurity, This compound , lacks the basicity of the parent amine, leading to distinct pharmacological and chromatographic behaviors. This guide provides a validated protocol for synthesizing this standard, characterizing it, and deploying it to ensure ICH Q3A/B compliance.

Chemical Context & Origin

The Impurity Formation Pathway

The formation of this compound is a classic example of solvent-mediated impurity generation. It occurs via the reaction of the nucleophilic secondary amine of the piperazine ring with DMF (acting as a formylating agent under thermal stress) or formic acid contaminants.

Key Mechanism:

  • Reactants: 1-(4-Methoxyphenyl)piperazine + DMF (or Formic Acid).

  • Conditions: Elevated temperatures (>60°C), acidic catalysts, or prolonged storage in DMF.

  • Result: Conversion of the secondary amine (-NH) to a neutral formamide (-N-CHO).

Structural Significance
  • Parent Amine (Basic): Protonates at acidic pH; elutes early in Reverse Phase (RP) HPLC.

  • N-Formyl Impurity (Neutral): The formyl group withdraws electrons, reducing basicity. It remains neutral at acidic pH, increasing hydrophobicity and retention time relative to the parent.

ImpurityFormation Parent 1-(4-Methoxyphenyl)piperazine (Secondary Amine) Stress Heat / Acidic Catalyst Parent->Stress DMF Dimethylformamide (DMF) (Solvent/Reagent) DMF->Stress Impurity This compound (Neutral Amide) Stress->Impurity N-Formylation

Figure 1: Formation pathway of the N-formyl impurity from the parent piperazine intermediate.

Analytical Strategy: HPLC Method Development

The critical challenge is separating the basic parent amine from the neutral N-formyl impurity. Standard generic gradients may co-elute them if pH is not optimized.

Method Principles
  • Stationary Phase: C18 (Octadecylsilane) is essential for hydrophobic discrimination.

  • Mobile Phase pH: Acidic (pH 2.5 - 3.0).

    • Why? At pH 3.0, the parent piperazine is fully protonated (

      
      ), reducing its retention. The N-formyl impurity remains neutral and interacts more strongly with the C18 chain, eluting later.
      
  • Detection: UV at 254 nm (Strong absorbance from the 4-methoxyphenyl/anisole moiety).

Validated HPLC Protocol

System: Agilent 1290 Infinity II or Waters H-Class UPLC Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 5 - 10 µL
Detection UV @ 254 nm (Reference 360 nm)
Run Time 20 Minutes

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5% Initial Hold (Elute polar salts)
2.0 5% Start Gradient
12.0 60% Linear Ramp (Elute Impurity)
15.0 95% Wash (Elute API/Dimers)
15.1 5% Re-equilibration

| 20.0 | 5% | End of Run |

Experimental Protocol: Standard Preparation & Usage

Objective: Prepare a verifiable standard of this compound for quantitative analysis.

Synthesis of the Impurity Standard (If commercial stock is unavailable)

Note: This synthesis uses the Vilsmeier reaction principle.

  • Dissolution: Dissolve 1.0 g of 1-(4-methoxyphenyl)piperazine (CAS 38212-30-5) in 10 mL of dry DMF.

  • Reaction: Add 1.5 eq of Ethyl Formate or heat the DMF solution to 100°C for 4 hours.

  • Work-up: Pour into ice water. Extract with Ethyl Acetate.

  • Purification: The N-formyl product is less basic. Wash the organic layer with 1N HCl. The parent amine will move to the aqueous layer; the N-formyl impurity will remain in the organic layer.

  • Isolation: Dry organic layer (

    
    ) and evaporate to yield an off-white solid.
    
Standard Solution Preparation (Stock)
  • Weighing: Accurately weigh 10.0 mg of the this compound standard.

  • Solvent: Dissolve in 10 mL of Methanol (do not use DMF to avoid generating more impurity in situ).

  • Concentration: 1.0 mg/mL (1000 ppm).

  • Storage: Store at 2-8°C. Stable for 30 days.

System Suitability Testing (SST)

To validate the method before running samples, prepare a mixture containing:

  • 0.1 mg/mL Parent Amine (1-(4-methoxyphenyl)piperazine)

  • 0.01 mg/mL N-Formyl Impurity

Acceptance Criteria:

  • Resolution (

    
    ):  > 2.0 between Parent Amine and N-Formyl Impurity.
    
  • Tailing Factor (

    
    ):  < 1.5 for the N-Formyl peak.
    
  • Relative Retention Time (RRT):

    • Parent Amine: ~1.0 (Reference)

    • N-Formyl Impurity: ~1.2 - 1.4 (Later eluting)

AnalyticalWorkflow Sample API Sample (Itraconazole Intermediate) Prep Sample Preparation (Dissolve in MeOH) Sample->Prep HPLC HPLC Separation (C18, Acidic Mobile Phase) Prep->HPLC Detection UV Detection (254 nm) HPLC->Detection Result1 Peak 1: Parent Amine (Protonated, Early Eluting) Detection->Result1 Result2 Peak 2: N-Formyl Impurity (Neutral, Mid Eluting) Detection->Result2

Figure 2: Analytical workflow for separating the parent amine from the N-formyl impurity.

Troubleshooting & Expert Insights

"Ghost" Peaks
  • Issue: The N-formyl peak area increases over time in the standard solution.

  • Cause: If the standard is dissolved in DMF or if the autosampler wash contains Formic Acid/Methanol, in-situ formylation can occur.

  • Solution: Always use Acetonitrile/Water or pure Methanol as the diluent. Avoid DMF in the final analytical sample.

Sensitivity Issues (LOD/LOQ)
  • The N-formyl group reduces the electron density of the piperazine ring slightly, but the anisole (methoxyphenyl) chromophore remains the dominant UV absorber.

  • Expectation: The Response Factor (RF) of the impurity should be very similar (within 0.9 - 1.1) to the parent amine.

Regulatory Limits
  • Under ICH M7 (Mutagenic Impurities), N-formyl piperazines are generally considered Class 5 (Non-mutagenic) unless specific structural alerts exist.

  • However, as a standard organic impurity (ICH Q3A), it must be reported if >0.10% and identified if >0.10% (or 1.0 mg daily intake).

References

  • ChemicalBook. (2024). 1-(4-Methoxyphenyl)piperazine dihydrochloride Properties and Safety. Link

  • BenchChem. (2025).[1] 1-(4-Methoxyphenyl)piperazine hydrochloride HPLC Analysis Method. Link

  • Cayman Chemical. (2024). 1-(4-Methoxyphenyl)piperazine (hydrochloride) Product Information. Link

  • Sigma-Aldrich. (2024). 1-(4-Methoxyphenyl)piperazine Product Specification. Link

  • ICH Guidelines. (2006). Q3A(R2): Impurities in New Drug Substances. Link

Sources

Preparation of N-formyl piperazine intermediates for antifungal drugs

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Preparation of N-formylpiperazine Intermediates for Antifungal Drugs

Abstract

N-formylpiperazine is a pivotal chemical intermediate, forming the structural backbone of numerous high-efficacy triazole antifungal agents, including posaconazole and itraconazole. The efficient and scalable synthesis of this building block is, therefore, a critical concern for pharmaceutical development and manufacturing. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of N-formylpiperazine. It delves into the underlying chemical principles of various synthetic methodologies, offers detailed, field-proven experimental protocols, and presents comparative data to inform procedural choices. The focus is on robust, reproducible, and scalable methods, with an emphasis on the widely utilized direct formylation of piperazine with formic acid.

Introduction: The Strategic Importance of N-formylpiperazine in Antifungal Drug Synthesis

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of therapeutic agents due to its unique physicochemical properties and ability to engage in multiple biological interactions. In the realm of antifungal therapeutics, particularly the azole class, the N-formylpiperazine moiety serves as a crucial precursor. Azole antifungals, such as posaconazole, are essential medicines for treating and preventing life-threatening invasive fungal infections. The synthesis of these complex molecules often involves a convergent approach, where key fragments are prepared separately and then coupled. N-formylpiperazine is a key fragment in the synthesis of the side chain of posaconazole.[1][2][3]

The formyl group (–CHO) in N-formylpiperazine serves a dual purpose. Firstly, it acts as a protecting group for one of the nitrogen atoms in the symmetrical piperazine molecule, allowing for selective functionalization of the second nitrogen. Secondly, it can be a reactive handle for subsequent chemical transformations. The efficiency and purity of the N-formylpiperazine synthesis directly impact the overall yield and quality of the final Active Pharmaceutical Ingredient (API). Therefore, a well-characterized and optimized protocol is of paramount importance.

Synthetic Methodologies for N-formylpiperazine

The N-formylation of piperazine can be achieved through several synthetic routes. The choice of method often depends on factors such as scale, cost, available equipment, and desired purity.

Direct Formylation with Formic Acid

This is the most common, cost-effective, and industrially scalable method for preparing N-formylpiperazine. The reaction involves the direct treatment of piperazine with formic acid.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of formic acid. This is followed by the elimination of a water molecule to yield the N-formylpiperazine product.[4] The reaction can be driven to completion by removing the water formed, often through azeotropic distillation.[5][6]

  • Advantages:

    • Readily available and inexpensive reagents (piperazine and formic acid).

    • High atom economy.

    • Relatively simple procedure.

    • Can be performed without a catalyst.[7]

  • Disadvantages:

    • Requires heating to drive the dehydration.

    • Potential for the formation of diformylated byproducts if the reaction conditions are not carefully controlled.

    • The product may require purification to remove unreacted starting materials and byproducts.

Formylation using Formic Acid Derivatives

Other formylating agents can also be employed, such as ethyl formate or acetic formic anhydride.

Mechanism: Similar to the reaction with formic acid, these reactions involve the nucleophilic attack of piperazine on the formyl derivative, followed by the elimination of an alcohol (in the case of esters) or a carboxylic acid (in the case of anhydrides).

  • Advantages:

    • Can sometimes be performed under milder conditions compared to the direct formic acid method.

    • May offer different selectivity profiles.

  • Disadvantages:

    • Reagents are generally more expensive than formic acid.

    • May generate less desirable byproducts.

Catalytic N-Formylation

Various catalysts can be employed to enhance the efficiency of the N-formylation reaction. These can include both acid and base catalysts. For instance, the use of a catalytic amount of iodine has been shown to be effective for the N-formylation of a wide variety of amines with formic acid under solvent-free conditions.[8] Solid acid catalysts have also been developed for efficient N-formylation.[9]

  • Advantages:

    • Can lead to higher yields and shorter reaction times.

    • May allow for milder reaction conditions.

    • Can improve selectivity and reduce byproduct formation.

  • Disadvantages:

    • The catalyst may need to be removed from the final product.

    • The cost of the catalyst can be a factor.

Detailed Experimental Protocol: Synthesis of N-formylpiperazine via Direct Formylation

This protocol details a robust and scalable method for the synthesis of N-formylpiperazine using piperazine and formic acid with azeotropic water removal.

Materials and Equipment
  • Reagents:

    • Piperazine (anhydrous)

    • Formic acid (88-98% purity)

    • Toluene (or another suitable azeotroping agent like benzene or xylene)[5][6]

    • Sodium hydroxide (for neutralization)

    • Sodium chloride (for brine wash)

    • Anhydrous sodium sulfate or magnesium sulfate (for drying)

    • Dichloromethane or chloroform (for extraction)

  • Equipment:

    • Round-bottom flask (appropriate size for the reaction scale)

    • Dean-Stark apparatus

    • Reflux condenser

    • Heating mantle with a magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • pH paper or pH meter

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add piperazine (1.0 equivalent) and toluene (sufficient to suspend the piperazine).

  • Addition of Formic Acid: While stirring, slowly add formic acid (1.0-1.2 equivalents) to the piperazine suspension. The addition is exothermic, so it may be necessary to cool the flask in an ice bath to maintain a controlled temperature.

  • Azeotropic Dehydration: Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected, indicating the completion of the reaction. This typically takes several hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess formic acid by washing the organic layer with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the aqueous layer is slightly basic.

    • Wash the organic layer with water and then with brine (saturated sodium chloride solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

    • The resulting crude N-formylpiperazine can be purified by vacuum distillation to obtain a high-purity product.

Safety Precautions
  • Piperazine: Corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Formic Acid: Corrosive and causes severe skin burns and eye damage. It is also toxic if inhaled. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Toluene: Flammable liquid and vapor. It can cause skin, eye, and respiratory irritation. Handle in a well-ventilated area away from ignition sources.

Visualization of the Synthesis

Reaction Scheme

G cluster_reactants Reactants cluster_products Products Piperazine Piperazine NFormylpiperazine N-formylpiperazine Piperazine->NFormylpiperazine + HCOOH FormicAcid Formic Acid Water Water

Caption: General reaction scheme for the synthesis of N-formylpiperazine.

Experimental Workflow

G start Start setup Reaction Setup: Piperazine + Toluene in Flask start->setup add_reagent Slow Addition of Formic Acid setup->add_reagent reflux Azeotropic Reflux with Dean-Stark Trap add_reagent->reflux workup Work-up: Neutralization & Washes reflux->workup dry Drying of Organic Layer workup->dry purify Purification: Vacuum Distillation dry->purify end End Product: Pure N-formylpiperazine purify->end

Caption: Experimental workflow for the synthesis of N-formylpiperazine.

Data Summary and Comparison

The following table provides a comparative overview of different approaches to N-formylpiperazine synthesis. The values are representative and can vary based on specific reaction conditions and scale.

MethodFormylating AgentCatalystTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Direct Formylation Formic AcidNone85-95>98Cost-effective, simple, high atom economy.[5][6][7]Requires heating, potential for byproducts.
Ester Formylation Ethyl FormateNone80-90>98Milder conditions may be possible.More expensive reagent, byproduct (ethanol) removal.
Catalytic Formylation Formic AcidIodine or Solid Acid>95>99Higher yields, faster reactions, milder conditions.[8][9]Catalyst cost and removal.

Conclusion

The synthesis of N-formylpiperazine is a well-established and critical process in the production of important azole antifungal drugs. The direct formylation of piperazine with formic acid remains the most practical and economically viable method for large-scale production, offering high yields and a straightforward procedure. Alternative methods, including the use of formic acid derivatives and catalytic approaches, provide valuable options for specific applications where milder conditions or enhanced selectivity are required. By understanding the principles behind these methods and adhering to robust experimental protocols, researchers and drug development professionals can efficiently and safely produce this key intermediate, thereby facilitating the development and manufacturing of life-saving antifungal medications.

References

  • Mechanism for N-formylation of amines using formic acid/ethyl formate. (2022). MOLECULES. Available at: [Link]

  • Formylation of Amines. (n.d.). PMC. Available at: [Link]

  • Liang, H., et al. (2023). Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. (2020). RSC Publishing. Available at: [Link]

  • CN1154963A - Prepn. method for n-formyl piperidine and homologs thereof. (n.d.). Google Patents.
  • CN1113876C - Preparation of N-formyl morpholine, N-formyl piperazine and their homologues. (n.d.). Google Patents.
  • Devlekar, et al. (2019). A REVIEW ON PROCESS VALIDATION OF OLANZAPINE INTERMEDIATE: N-FORMYL PIPERAZINE. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 8(9), 1034-1041. Available at: [Link]

  • Preparation of polymer-supported N-formylpiperazine. (2022). ResearchGate. Available at: [Link]

  • CN1091104C - Preparation of N-formyl piperidine. (n.d.). Google Patents.
  • CN1032535C - Process for preparing N-(tetrahydrofuran-2-formyl) piperazine. (n.d.). Google Patents.
  • N-Formylpiperazine. (n.d.). Veeprho Pharmaceuticals. Available at: [Link]

  • Piperazine propanol derivative as a novel antifungal targeting 1,3-beta-D-glucan synthase. (n.d.). PubMed. Available at: [Link]

  • WO2009141837A2 - Process for preparing posaconazole and intermediates thereof. (n.d.). Google Patents.
  • N-Formylpiperidine: Your Key to Efficient Pharmaceutical Intermediate Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • N-formyl Piperazine. (n.d.). IndiaMART. Available at: [Link]

  • Intermediates of Posaconazole. (n.d.). Manus Aktteva Biopharma LLP. Available at: [Link]

  • US10457668B2 - Crystalline forms of posaconazole intermediate and process for the preparation of amorphous posaconazole. (n.d.). Google Patents.

Sources

Application Note: Strategic Control & Synthesis of 1-Formyl-4-(4-methoxyphenyl)piperazine in Itraconazole API Pathways

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and analytical scientists involved in the development and manufacturing of Itraconazole. It addresses the critical role of 1-Formyl-4-(4-methoxyphenyl)piperazine (FMPP) , both as a potential Critical Process Impurity and as a strategic Protected Intermediate in convergent synthesis routes.

Part 1: Strategic Overview & Chemical Context

The "Silent" Impurity in Triazole Synthesis

In the industrial synthesis of Itraconazole, the quality of the final API is heavily dependent on the purity of the "Left-Hand Side" (LHS) and "Right-Hand Side" (RHS) coupling. The core piperazine linker is typically introduced via 1-(4-methoxyphenyl)piperazine (1-MPP) .

While 1-MPP is the starting material, This compound (FMPP) often emerges as a critical marker. Its presence indicates specific process deviations:

  • Carryover: Unreacted 1-MPP carrying over into the triazolone formation step.

  • Side Reaction: The formylation of the secondary amine by formamidine acetate or formic acid equivalents used during the triazolone ring closure.

Why This Matters: FMPP is structurally similar to the active pharmaceutical ingredient's precursors but lacks the reactive amine functionality required for coupling, acting as a "chain terminator" that reduces overall yield and complicates purification.

Alternative Utility: The "Masked" Linker Strategy

Conversely, in advanced convergent routes, FMPP is synthesized intentionally. By protecting the piperazine nitrogen with a formyl group, chemists can perform harsh demethylation (converting -OMe to -OH) or nitration on the phenyl ring without oxidizing or substituting the sensitive secondary amine.

Part 2: Visualizing the Pathway (Graphviz)

The following diagram illustrates the genesis of FMPP as an impurity versus its role in the productive pathway.

Itraconazole_FMPP_Pathway cluster_legend Process Logic MPP 1-(4-methoxyphenyl) piperazine (1-MPP) (Starting Material) Nitro_Int Nitro-Intermediate (Coupled) MPP->Nitro_Int Step 1: N-Arylation (Ideal Path) Triazolone_Step Triazolone Formation (Formamidine Acetate) MPP->Triazolone_Step Unreacted Carryover PCNB p-Chloronitrobenzene PCNB->Nitro_Int Amine_Int Aniline-Intermediate (Reduced) Nitro_Int->Amine_Int Step 2: Reduction Amine_Int->Triazolone_Step FMPP 1-Formyl-4-(4-methoxyphenyl) piperazine (FMPP) (CRITICAL IMPURITY) Triazolone_Step->FMPP Side Reaction: N-Formylation API_Precursor Triazolone-Piperazine Precursor Triazolone_Step->API_Precursor Cyclization Legend Blue: Starting Material | Green: Productive Path | Red: Impurity Path

Caption: Genesis of FMPP impurity during the triazolone ring closure step due to unreacted starting material carryover.

Part 3: Detailed Protocols

Protocol A: Synthesis of FMPP Reference Standard

To accurately track FMPP by HPLC, you must synthesize a high-purity reference standard. This protocol uses ethyl formate, which is milder than acetic anhydride/formic acid mixed anhydrides and prevents bis-formylation or ring opening.

Objective: Synthesize >98% pure this compound.

Reagents:

  • 1-(4-methoxyphenyl)piperazine (1-MPP): 10.0 g (52.0 mmol)

  • Ethyl Formate: 50 mL (Excess, acts as solvent/reagent)

  • Triethylamine (TEA): 0.5 mL (Catalytic)

  • Ethanol (for recrystallization)[1][2]

Step-by-Step Methodology:

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Charge 10.0 g of 1-MPP and 50 mL of Ethyl Formate. Add the TEA catalyst.

  • Reaction: Heat the mixture to reflux (approx. 54°C) for 6–8 hours.

    • Process Check: Monitor via TLC (Mobile Phase: DCM:MeOH 95:5). The starting material spot (lower Rf) should disappear, replaced by a higher Rf spot (FMPP).

  • Workup: Distill off the excess ethyl formate under reduced pressure. A solid or thick oil residue will remain.

  • Purification:

    • Dissolve the residue in a minimum amount of hot Ethanol (approx. 20-30 mL).

    • Cool slowly to room temperature, then to 0-5°C.

    • Filter the white crystalline solid.

  • Drying: Dry in a vacuum oven at 45°C for 4 hours.

Expected Data:

  • Yield: ~85-90%[3]

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 62–65°C (Verify against literature).

Protocol B: Analytical Detection (HPLC)

This method separates the FMPP impurity from the 1-MPP starting material and the Nitro-intermediate.

Instrument: HPLC with UV/Vis or PDA Detector. Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring)
Column Temp 30°C
Injection Vol 10 µL

Gradient Program:

Time (min) % A % B Description
0.0 90 10 Equilibration
15.0 10 90 Ramp to elute organics
20.0 10 90 Hold

| 20.1 | 90 | 10 | Re-equilibration |

Retention Order (Approximate):

  • 1-(4-methoxyphenyl)piperazine (Polar, elutes early).

  • FMPP (Impurity) (Less polar due to amide cap, elutes middle).

  • Nitro-Intermediate (Non-polar, elutes late).

Protocol C: Mitigation Strategy (Process Control)

If FMPP is detected in your Itraconazole intermediate >0.1%, it indicates a failure in the upstream N-arylation step.

Root Cause Analysis & Corrective Actions:

  • Incomplete N-Arylation:

    • Observation: High levels of 1-MPP remain before the triazolone step.

    • Mechanism:[3][4][5][6][7][8] 1-MPP reacts with Formamidine Acetate (used to close the triazolone ring) to form FMPP.

    • Fix: Ensure >99.5% conversion of 1-MPP in the reaction with p-chloronitrobenzene. Use a slight excess (1.05 eq) of p-chloronitrobenzene and monitor via HPLC before proceeding to reduction.

  • Removal of FMPP:

    • FMPP is a neutral amide, whereas 1-MPP is a basic amine.

    • Acid Wash: Dissolve the crude intermediate in an organic solvent (DCM or Toluene). Wash with dilute HCl (1N).[1]

    • Result: Unreacted 1-MPP forms a salt and goes into the aqueous layer. FMPP (neutral) remains in the organic layer.

    • Note: This removes the precursor to FMPP (1-MPP) but if FMPP is already formed, it tracks with the organic layer. Therefore, prevention (removing 1-MPP before formylation reagents are added) is the only effective control.

Part 4: References

  • Heeres, J., et al. (1984). "Antimycotic azoles. 7. Synthesis and antifungal properties of a series of novel triazol-3-ones." Journal of Medicinal Chemistry, 27(7), 894-900.

  • Kates, M. J., et al. (2001). "Process for the preparation of Itraconazole and intermediates." PCT International Application WO 2001/085041.

  • Wang, Y., et al. (2012).[3] "Method for refining itraconazole." CN Patent 102351850A.[3]

  • PubChem Compound Summary. "1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine."[8] National Center for Biotechnology Information.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Deformylation of 1-Formyl-4-(4-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers encountering challenges with the deformylation of 1-formyl-4-(4-methoxyphenyl)piperazine. Our goal is to equip you with the scientific principles and practical protocols necessary to diagnose issues and significantly improve the yield and purity of your target compound, 4-(4-methoxyphenyl)piperazine.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Q1: My deformylation yield is consistently low. What are the primary causes and how can I address them?

Low yield is a common issue stemming from several factors. A systematic approach is crucial for diagnosis.

  • Incomplete Reaction: The stability of the amide bond is significant, and its hydrolysis is often challenging.[1] Insufficient reaction time, inadequate temperature, or sub-optimal reagent concentration can lead to a significant amount of unreacted starting material.

    • Solution: Monitor the reaction progress using an appropriate analytical method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Increase the reaction time or temperature incrementally. Consider increasing the concentration of the acid or base catalyst.

  • Side Reactions: Under harsh conditions, particularly with strong acids, competing reactions can occur. For a methoxy-substituted aryl ring, a potential side reaction is demethylation, especially when using reagents like hydrobromic acid (HBr) at high temperatures.[2]

    • Solution: Opt for milder conditions where possible. If acidic hydrolysis is necessary, use hydrochloric acid (HCl) instead of HBr and maintain the lowest effective temperature.

  • Product Degradation: The desired product, 4-(4-methoxyphenyl)piperazine, is an amine and can be susceptible to degradation under prolonged exposure to harsh conditions.

    • Solution: Once the reaction reaches completion (as determined by monitoring), proceed with the work-up immediately. Avoid unnecessarily long reaction times.

  • Sub-optimal Work-up Procedure: The amine product's solubility can be pH-dependent. Improper pH adjustment during the aqueous work-up can lead to significant product loss in the aqueous phase.

    • Solution: After acidic hydrolysis, the amine will be in its protonated salt form. It is crucial to basify the aqueous solution (e.g., with NaOH or Na2CO3) to a pH of 10-12 to deprotonate the amine, making it less water-soluble and more extractable into an organic solvent.

Q2: What are the most effective methods for this deformylation, and what are the mechanistic differences?

The most common and effective methods are acidic and basic hydrolysis. The choice depends on the substrate's stability and the desired reaction conditions.

  • Acid-Catalyzed Hydrolysis: This is a widely used and generally effective method.[3] The reaction is typically performed by heating the formamide in the presence of a dilute mineral acid like HCl or H2SO4.[1][4]

    • Mechanism: The reaction begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic.[1][5] A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[4] Subsequent proton transfers lead to the protonation of the nitrogen atom, making the amine a good leaving group. The tetrahedral intermediate collapses, reforming the carbonyl and expelling the 4-(4-methoxyphenyl)piperazine as its ammonium salt.[4] This final step is effectively irreversible because the resulting amine is protonated by the acidic medium and is no longer nucleophilic.[4][5]

  • Base-Promoted Hydrolysis: This method involves heating the amide with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3]

    • Mechanism: The reaction proceeds via nucleophilic acyl substitution. A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This step is generally slow because the amide is relatively unreactive. The expulsion of the piperazine nitrogen as an amide anion is energetically unfavorable as it is a very strong base and thus a poor leaving group.[6] However, under forcing conditions (e.g., heating), this elimination occurs. The reaction is driven to completion by the final, irreversible acid-base reaction where the strongly basic amide anion deprotonates the newly formed formic acid to yield a formate salt and the neutral amine product.[4]

Q3: How do I select and optimize the reaction conditions for higher yield?

Optimization is key to maximizing yield and minimizing impurities. The following table summarizes key parameters for both acidic and basic hydrolysis.

ParameterAcidic HydrolysisBasic HydrolysisRationale & Expert Insights
Reagent 2-6 M HCl or H₂SO₄2-6 M NaOH or KOHHigher concentrations can accelerate the reaction but may also promote side reactions or degradation. Start with a moderate concentration and adjust as needed.
Temperature 80-110 °C (Reflux)80-110 °C (Reflux)Amide hydrolysis requires significant energy input.[1] Refluxing is common. Monitor for potential product degradation at higher temperatures.
Solvent Water, Dioxane/Water, Ethanol/WaterWater, Ethanol/WaterWater is the reactant in hydrolysis. Co-solvents like ethanol or dioxane can be used to improve the solubility of the starting material.
Reaction Time 4-24 hours6-48 hoursReaction times are highly variable. Crucially, monitor by TLC or LC-MS to determine the point of maximum product formation before significant degradation or side reactions occur.
Q4: What is the best work-up procedure to maximize product recovery and purity?

A well-executed work-up is critical for isolating the final product with high yield and purity.

For Acidic Hydrolysis:

  • Cooling: After the reaction is complete, cool the mixture to room temperature.

  • Basification: Slowly add a concentrated base solution (e.g., 50% NaOH) while cooling in an ice bath to control the exotherm. Adjust the pH to >11 to ensure the amine is in its free base form.

  • Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Washing: Combine the organic extracts and wash with brine to remove residual water and inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

For Basic Hydrolysis:

  • Cooling: Cool the reaction mixture to room temperature.

  • Extraction: Directly extract the basic aqueous mixture with an organic solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Washing & Drying: Follow steps 4 and 5 from the acidic hydrolysis work-up.

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water, Isopropanol) or by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of acid-catalyzed deformylation?

The acid-catalyzed hydrolysis of an amide is a multi-step process involving activation of the carbonyl group.[7][8] The key steps are:

  • Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the amide's carbonyl oxygen by the acid catalyst. This step is a rapid equilibrium that increases the electrophilicity of the carbonyl carbon.[1]

  • Nucleophilic Attack by Water: A water molecule attacks the now highly electrophilic carbonyl carbon.[4]

  • Proton Transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen atom of the amide. This converts the nitrogen into a better leaving group (an amine).

  • Elimination of the Amine: The lone pair on the hydroxyl group reforms the carbonyl double bond, leading to the elimination of the neutral amine product.

  • Deprotonation: The resulting protonated carboxylic acid (formic acid) is deprotonated. Simultaneously, the eliminated amine is protonated by the acidic conditions to form an ammonium salt, which prevents the reverse reaction.[4][5]

Caption: Acid-Catalyzed Hydrolysis Workflow.

Q2: I'm concerned about safety. What are the main hazards?

Safety is paramount. When performing this deformylation, be aware of the following:

  • Corrosive Reagents: Both strong acids (HCl, H₂SO₄) and strong bases (NaOH, KOH) are highly corrosive. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Exothermic Reactions: Neutralizing strong acids with strong bases is a highly exothermic process. Always perform this step slowly and in an ice bath to dissipate the heat effectively.

  • Working at Reflux: Heating reactions to reflux requires proper setup with a condenser to prevent solvent loss and pressure buildup. Ensure a steady flow of cooling water through the condenser.

Q3: How can I be certain that the deformylation was successful?

Confirmation of product formation and purity requires analytical characterization:

  • TLC Analysis: A simple and quick method to monitor the reaction's progress. The starting material (formamide) and the product (amine) will have different Rf values. The disappearance of the starting material spot and the appearance of a new product spot indicate a successful reaction.

  • ¹H NMR Spectroscopy: The most definitive method. Look for the disappearance of the formyl proton signal (a singlet typically around 8.0-8.2 ppm) in the starting material and the appearance of a new signal for the N-H proton of the piperazine (often a broad singlet).

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. The mass of 4-(4-methoxyphenyl)piperazine is 192.26 g/mol . LC-MS is particularly useful for monitoring reaction conversion and identifying byproducts.

Experimental Protocols

Protocol 1: Acid-Catalyzed Deformylation (HCl)
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Reagent Addition: Add a solution of 6 M hydrochloric acid (5-10 volumes, e.g., 5-10 mL per gram of starting material).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC (e.g., using 10% Methanol in Dichloromethane as eluent) every 2-4 hours until the starting material is consumed.

  • Work-up: Cool the reaction to 0-5 °C in an ice bath. Slowly add 50% (w/v) aqueous NaOH to adjust the pH to ~12, ensuring the temperature does not exceed 25 °C.

  • Extraction: Extract the mixture with dichloromethane (3 x 10 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Further purify by recrystallization or column chromatography if necessary.

Protocol 2: Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence for diagnosing and resolving low yield issues.

Troubleshooting_Low_Yield start Low Yield Observed check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time_temp Increase Reaction Time or Temperature incomplete->increase_time_temp check_workup Review Work-up Procedure complete->check_workup increase_time_temp->check_completion ph_issue Incorrect pH during Extraction? check_workup->ph_issue ph_correct pH Correct ph_issue->ph_correct No adjust_ph Adjust pH to >11 before Extraction ph_issue->adjust_ph Yes check_side_products Analyze for Side Products (LC-MS, NMR) ph_correct->check_side_products adjust_ph->check_workup side_products_present Side Products Detected? check_side_products->side_products_present no_side_products No Major Side Products side_products_present->no_side_products No milder_conditions Use Milder Conditions (Lower Temp, Less Conc. Acid/Base) side_products_present->milder_conditions Yes purification_issue Review Purification Step (Loss during crystallization or chromatography) no_side_products->purification_issue milder_conditions->start

Caption: A systematic workflow for troubleshooting low deformylation yields.

References

  • Wang, B., & Cao, Z. (2010). Mechanism of Acid-Catalyzed Hydrolysis of Formamide from Cluster-Continuum Model Calculations: Concerted versus Stepwise Pathway. The Journal of Physical Chemistry A. [Link]

  • Wang, B., & Cao, Z. (2010). Mechanism of acid-catalyzed hydrolysis of formamide from cluster-continuum model calculations: concerted versus stepwise pathway. Semantic Scholar. [Link]

  • Suhnel, J., & Schüürmann, G. (1991). The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. Journal of the Chemical Society, Faraday Transactions. [Link]

  • PrepChem. (n.d.). Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. PrepChem.com. [Link]

  • Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science. [Link]

  • OChem Tutor. (2019). mechanism of amide hydrolysis. YouTube. [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Anton, R., et al. (2005). The Mechanism of Formamide Hydrolysis in Water from Ab Initio Calculations and Simulations. ResearchGate. [Link]

  • LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Anton, R., et al. (2005). The Mechanism of Formamide Hydrolysis in Water from Ab Initio Calculations and Simulations. ElectronicsAndBooks. [Link]

  • ResearchGate. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). ResearchGate. [Link]

  • Google Patents. (n.d.). US4071511A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups.
  • ResearchGate. (n.d.). Optimization of reaction conditions. a. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. a. ResearchGate. [Link]

  • Clark, J. (n.d.). the hydrolysis of amides. Chemguide. [Link]

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Technical Support Center: Detection of 1-Formyl-4-(4-methoxyphenyl)piperazine (FMPP) in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

What is this impurity? 1-Formyl-4-(4-methoxyphenyl)piperazine (FMPP) is a critical process-related impurity often found in the synthesis of azole antifungal agents, specifically Itraconazole , Posaconazole , and Ketoconazole . It is structurally related to the starting material, 1-(4-methoxyphenyl)piperazine (1-MPP).

Why is detection challenging?

  • Structural Similarity: FMPP differs from its precursor (1-MPP) only by a formyl group (

    
    ) on the secondary amine. This reduces the basicity of the piperazine ring, altering its retention behavior relative to the highly basic precursor.
    
  • Artifact Potential: In-situ N-formylation can occur if samples containing the amine precursor are dissolved in diluents containing formic acid or formamide, leading to "ghost peaks" or false positives.

Standard Operating Procedure (SOP): HPLC Method Setup

This protocol is designed to resolve FMPP from the Active Pharmaceutical Ingredient (API) and the un-formylated precursor.

Core Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), End-capped, Base-deactivated (e.g., Zorbax Eclipse XDB-C18 or equivalent)Mitigates secondary silanol interactions with the basic piperazine nitrogen.
Dimensions 150 mm x 4.6 mm, 3.5 µm or 5 µmStandard analytical dimensions; 3.5 µm improves resolution of closely eluting impurities.
Mobile Phase A 0.1% Triethylamine (TEA) in Water, pH adjusted to 3.0 with Orthophosphoric AcidLow pH ensures protonation of the remaining amine; TEA acts as a silanol blocker.
Mobile Phase B Acetonitrile (ACN) : Methanol (50:50)Methanol helps solvate the polar formyl group; ACN sharpens peaks.
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6 mm ID columns.
Wavelength 254 nm - 260 nmMax absorbance of the 4-methoxyphenyl chromophore.
Column Temp 30°C - 35°CImproves mass transfer and peak symmetry.
Gradient Profile (Recommended)
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar matrix)
15.04060Linear Gradient (Elute FMPP)
20.01090Wash (Elute API/Hydrophobics)
25.09010Re-equilibration

Troubleshooting Guide (Q&A Format)

Q1: I see a peak splitting or severe tailing for the FMPP impurity. How do I fix this?

Diagnosis: This is typically caused by secondary silanol interactions . The piperazine ring in FMPP contains a basic nitrogen (pKa ~8-9). If the column silica has active silanols, the amine binds reversibly, causing tailing.

Corrective Actions:

  • Add a Silanol Blocker: Ensure your buffer contains 0.1% Triethylamine (TEA). The TEA competes for the silanol sites, sharpening the analyte peak.

  • Check pH: Ensure the mobile phase pH is below 3.0 . At pH 3.0, the nitrogen is fully protonated (

    
    ), reducing hydrophobic interaction with the stationary phase, but increasing ionic interaction. If tailing persists, increase ionic strength  (e.g., use 50 mM Phosphate instead of 10 mM).
    
  • Column Switch: Switch to a "high-pH stable" or "hybrid particle" column (e.g., Waters XBridge or Agilent Zorbax Extend) which has superior end-capping.

Q2: My FMPP peak area increases over time in the autosampler. Is my sample degrading?

Diagnosis: You are likely witnessing In-Situ N-Formylation . If your sample diluent contains Formic Acid (often used to improve solubility of basic drugs) or Dimethylformamide (DMF) (which can degrade to release formate), the amine precursor (1-MPP) can react to form FMPP inside the vial.

The Mechanism:



Corrective Actions:

  • Change Diluent: Remove Formic Acid from the sample diluent. Use Acetic Acid or Phosphoric Acid instead.

  • Fresh Prep: Analyze samples immediately after preparation.

  • Temperature: Keep the autosampler at 4°C to kinetically slow the formylation reaction.

Q3: How do I distinguish FMPP from the starting material (1-MPP)?

Scientific Logic:

  • 1-MPP (Precursor): Has a free secondary amine. It is more polar (at high pH) but highly basic. At pH 3.0, it is doubly charged (if the aniline nitrogen protonates) or singly charged, interacting strongly with the water phase.

  • FMPP (Impurity): The formyl group "caps" the secondary amine. It removes a basic site and adds steric bulk.

Identification Strategy:

  • Relative Retention Time (RRT): In the proposed acidic method (pH 3.0), the FMPP is less polar than the protonated amine precursor and usually elutes later .

  • UV Ratio: Use a Diode Array Detector (DAD). Compare the spectra. The formyl group causes a slight bathochromic shift (red shift) compared to the free amine.

Visual Workflows

Diagram 1: Analytical Logic & Decision Tree

HPLC_Workflow Start Start: Impurity Detection SamplePrep Sample Preparation (Avoid Formic Acid) Start->SamplePrep HPLC_Run Run HPLC Gradient (C18, pH 3.0) SamplePrep->HPLC_Run Peak_Check Peak Detected? HPLC_Run->Peak_Check Identify Check RRT & UV Spectrum Peak_Check->Identify Yes Final Report Results Peak_Check->Final No Tailing Issue: Peak Tailing > 1.5 Identify->Tailing Bad Peak Shape GhostPeak Issue: Area Increases w/ Time Identify->GhostPeak Unstable Area Identify->Final Pass Fix_Tailing Action: Add TEA or Switch to Hybrid Column Tailing->Fix_Tailing Fix_Ghost Action: Change Diluent (Remove DMF/Formic Acid) GhostPeak->Fix_Ghost Fix_Tailing->HPLC_Run Retest Fix_Ghost->SamplePrep Re-prep

Caption: Decision tree for identifying and troubleshooting FMPP analysis artifacts.

System Suitability Requirements

To ensure data trustworthiness, your system must meet these criteria before releasing results.

ParameterAcceptance CriteriaScientific Justification
Resolution (Rs) > 2.0 between FMPP and 1-MPPEnsures accurate integration without peak overlap errors.
Tailing Factor (T) < 1.5High tailing indicates secondary interactions, compromising area precision.
Theoretical Plates (N) > 5000Indicates sufficient column efficiency.
Precision (RSD) < 2.0% (n=6 injections)Validates the stability of the injector and pump system.
LOD/LOQ S/N > 3 (LOD); S/N > 10 (LOQ)FMPP is often a trace impurity; sensitivity is critical.

References

  • United States Pharmacopeia (USP).Itraconazole Monograph: Organic Impurities. USP-NF. (Standard reference for Azole impurity limits).
  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

  • Fisher Scientific. Mass Spectrometry Compatible Separation of Itraconazole and Related Substances. (Discusses mobile phase effects on Azole separation).

  • ResearchGate. A novel normal phase HPLC method for the quantification of N-formyl impurity in azacitidine. (Provides mechanistic insight into N-formyl artifact formation).

Technical Support Center: Minimizing N-Formyl Byproduct Formation in Piperazine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-PZ-FORM-001 Subject: Prevention and Removal of N-Formylpiperazine Impurities Assigned Specialist: Senior Application Scientist

Executive Summary

The formation of N-formylpiperazine is a pervasive issue when secondary amines (like piperazine) are utilized in N,N-Dimethylformamide (DMF) , particularly under thermal stress or in the presence of Lewis acids. This impurity is often difficult to separate due to its structural similarity to the parent amine.

This guide provides a root-cause analysis, prevention protocols, and a validated "rescue" methodology for batches already compromised by this impurity.

Module 1: Root Cause Analysis & Mechanism

Question:Why is this impurity forming even when I am not using a formylating reagent?

Answer: The source of the formyl group is almost invariably the solvent, DMF . Two distinct pathways drive this side reaction:

  • Thermal/Chemical Decomposition (The "Slow" Leak): DMF is not inert. At elevated temperatures (>80°C) or in the presence of strong bases, DMF hydrolyzes to form dimethylamine and formic acid (or formate).[1] The generated formic acid reacts with piperazine to form the N-formyl impurity.

  • Vilsmeier-Type Activation (The "Fast" Spike): If your reaction involves activating agents like POCl₃, SOCl₂, or oxalyl chloride , they react with DMF to form the electrophilic Vilsmeier reagent (chloroiminium ion). This species is a potent formylating agent that will rapidly attack the secondary amine of piperazine.

Visualization: Mechanism of Impurity Formation

Figure 1: The dual pathways of N-formylpiperazine formation in DMF.

G DMF DMF Solvent Heat Heat / Base (>80°C) DMF->Heat Activator Activator (POCl3, SOCl2) DMF->Activator FormicAcid Formic Acid (Impurity) Heat->FormicAcid Hydrolysis Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Activator->Vilsmeier Activation Impurity N-Formylpiperazine (Byproduct) FormicAcid->Impurity + Piperazine (Slow) Vilsmeier->Impurity + Piperazine (Rapid) Piperazine Piperazine (Secondary Amine) Piperazine->Impurity

Caption: Pathway A (Left) shows thermal decomposition leading to formic acid. Pathway B (Right) shows activation by Lewis acids/chlorinating agents.

Module 2: Prevention Strategies

Question:How do I prevent this without changing my entire synthetic route?

Answer: If you must use DMF, you must control the "Free Formate" levels.

Protocol A: Solvent Quality Control

Commercial "Reagent Grade" DMF often contains 10–50 ppm of formic acid.

  • Action: Use Anhydrous/Sure/Seal grades packed under argon.

  • Pre-treatment: If using bulk DMF, store over activated 4Å molecular sieves or basic alumina to scavenge acidic impurities [1].

Protocol B: Process Parameters
  • Temperature Limit: Maintain reaction temperature < 60°C whenever possible. DMF decomposition rates accelerate significantly above 80°C [2].

  • Inert Sparging: Sparge the reaction mixture with Nitrogen/Argon during the reaction. This helps remove volatile decomposition products (dimethylamine) and prevents autoxidation.

Question:What solvents can I use instead of DMF?

Answer: Replacing DMF is the most effective elimination strategy.

SolventPolarity (Dielectric)Suitability for Piperazine ChemRisk of Formylation
NMP (N-Methyl-2-pyrrolidone) HighExcellentLow (More stable than DMF)
DMSO (Dimethyl sulfoxide) HighGood (Workup harder)Zero
Acetonitrile MediumGood (Lower boiling point)Zero
DMAc (Dimethylacetamide) HighExcellentMedium (Forms N-acetyl instead)

Module 3: Rescue Protocol (Workup)

Question:My batch already has 5% N-formyl impurity. Can I save it?

Answer: Yes. The N-formyl group is an amide. It is chemically robust but can be selectively cleaved using acid hydrolysis without destroying the piperazine ring.

Standard Operating Procedure: Acidic Deformylation

Rationale: Amide hydrolysis is catalyzed by strong acid and heat. Piperazine is stable to these conditions.

  • Concentration: Remove the bulk DMF solvent via rotary evaporation (high vacuum, < 60°C).

  • Acidification: Dissolve the crude residue in 2M to 6M HCl (approx. 5–10 volumes relative to crude).

  • Reflux: Heat the aqueous solution to reflux (approx. 100°C) for 2–4 hours .

    • Checkpoint: Monitor by HPLC/TLC until the N-formyl peak disappears.

  • Neutralization: Cool to 0°C. Slowly adjust pH to >12 using 50% NaOH or pellets (exothermic!).

  • Extraction: Extract the free amine into an organic solvent (DCM or EtOAc).

  • Result: The formyl group is converted to formate (water-soluble) and stays in the aqueous layer; the piperazine returns to the organic layer.

Warning: Ensure your target molecule's other functional groups (esters, nitriles) can withstand acid reflux. If not, column chromatography is your only option.

Module 4: Troubleshooting & Analytics

Question:How do I confirm the impurity is actually N-formylpiperazine?

Answer: Standard HPLC-UV can be tricky because piperazine has weak UV absorbance.

  • Mass Spec (LC-MS): Look for a mass shift of +28 Da (replacement of H [1] with CHO [29]).

  • NMR: A diagnostic signal for the formyl proton appears as a singlet (or doublet due to rotamers) around 8.0 – 8.2 ppm in ¹H NMR [3].

Troubleshooting Decision Tree

Figure 2: Logic flow for diagnosing and fixing impurity issues.

G Start Impurity Detected (+28 Da) CheckSolvent Is Solvent DMF? Start->CheckSolvent CheckSolvent->Start No (Check other reagents) CheckReagent Using POCl3/SOCl2? CheckSolvent->CheckReagent Yes Action1 Root Cause: Vilsmeier Reaction. Protect amine before activation. CheckReagent->Action1 Yes CheckTemp Reaction Temp > 80°C? CheckReagent->CheckTemp No Rescue Can product withstand Acid Hydrolysis? Action1->Rescue Action2 Root Cause: Thermal Decomposition. Lower Temp or Switch to NMP/DMSO. CheckTemp->Action2 Yes Action3 Root Cause: Contaminated DMF. Use Fresh/Anhydrous DMF. CheckTemp->Action3 No Action2->Rescue Action3->Rescue DoHydrolysis Perform Acid Reflux (See Module 3) Rescue->DoHydrolysis Yes DoColumn Purify via Prep-HPLC or Flash Chromatography Rescue->DoColumn No

Caption: Step-by-step diagnosis of N-formyl contamination sources and remediation paths.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for solvent drying and removal of formic acid from DMF).

  • Ju, Y., & Varma, R. S. (2006). Aqueous N-formylation of amines using formic acid.[2][3] The Journal of Organic Chemistry, 71(1), 135-141. (Discusses kinetics of amine formylation).

  • Sheehan, J. C., & Yang, D. D. (1958). The Use of N-Formylamino Acids in Peptide Synthesis. Journal of the American Chemical Society, 80(5), 1154–1158. (Foundational work on N-formyl stability and removal).

Sources

Validation & Comparative

A Comparative HPLC Analysis: Differentiating 1-Formyl-4-(4-methoxyphenyl)piperazine from its Precursor pMPP

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and synthesis, the precise identification and quantification of starting materials, intermediates, and potential impurities are paramount to ensuring the final product's quality, safety, and efficacy. This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of 1-Formyl-4-(4-methoxyphenyl)piperazine and its parent compound, p-methoxyphenylpiperazine (pMPP). Understanding their chromatographic differences is crucial for monitoring reaction progress, assessing sample purity, and developing robust analytical methods.

Theoretical Framework: Predicting Elution Order in Reverse-Phase HPLC

The separation of this compound and pMPP via reverse-phase HPLC is governed by their differential interactions with the non-polar stationary phase and the polar mobile phase. The key to predicting their elution order lies in a nuanced understanding of their molecular structures and resulting physicochemical properties.

p-Methoxyphenylpiperazine (pMPP) is a secondary amine, possessing a hydrogen atom on one of the piperazine nitrogens. This N-H bond is a crucial feature, as it can act as a hydrogen bond donor.[1] In a polar mobile phase, such as a water/acetonitrile mixture, pMPP can engage in hydrogen bonding with the solvent molecules.[2]

This compound , on the other hand, is an amide. The formylation process replaces the hydrogen on the secondary amine with a formyl group (-CHO). This seemingly minor addition has significant consequences for the molecule's polarity and its interactions within the chromatographic system. The nitrogen in the resulting amide bond is no longer a hydrogen bond donor, which reduces its capacity for strong interactions with the polar mobile phase.[3]

While the addition of the polar formyl group might intuitively suggest an increase in overall polarity, the dominant effect in reverse-phase HPLC is often the molecule's hydrophobicity. The replacement of a hydrogen atom with a formyl group increases the molecule's molecular weight and surface area. More critically, the loss of the hydrogen-bond donating capability of the secondary amine in pMPP makes the formylated derivative less soluble in the highly polar mobile phase. Consequently, this compound is expected to have a stronger affinity for the non-polar stationary phase (e.g., C18) compared to pMPP. This stronger interaction will lead to a longer retention time.

Therefore, the predicted elution order in a reverse-phase HPLC system will be:

  • p-Methoxyphenylpiperazine (pMPP) - eluting earlier due to its greater polarity and hydrogen bonding with the mobile phase.

  • This compound - eluting later due to its increased hydrophobicity and stronger interaction with the stationary phase.

Comparative Data Summary

The following table summarizes the key physicochemical properties and predicted HPLC retention behavior of the two compounds under typical reverse-phase conditions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural FeaturePredicted Elution OrderPredicted Retention Time
p-Methoxyphenylpiperazine (pMPP)C₁₁H₁₆N₂O192.26[4]Secondary Amine (N-H)1stShorter
This compoundC₁₂H₁₆N₂O₂220.27Amide (N-CHO)2ndLonger

Experimental Protocol: A Validated HPLC Method

This section details a robust, self-validating HPLC method designed for the effective separation and analysis of this compound and pMPP.

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility and wide use in the analysis of pharmaceutical compounds.[5]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid (or another suitable buffer component like phosphate buffer)

    • Reference standards for this compound and pMPP.

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-18 min: 70% B

    • 18-20 min: 70% to 30% B

    • 20-25 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 241 nm (based on the absorbance maximum of pMPP).[6]

  • Injection Volume: 10 µL

Sample and Standard Preparation
  • Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solution (e.g., 100 µg/mL): Dilute the stock solutions with the diluent to achieve the desired concentration. A mixed standard solution containing both compounds is recommended to confirm the separation.

  • Sample Solution: Prepare the sample by dissolving it in the diluent to an appropriate concentration. If necessary, filter the sample through a 0.45 µm syringe filter before injection.

Workflow for Comparative HPLC Analysis

The following diagram illustrates the logical workflow for the comparative analysis of this compound and pMPP.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Acquisition & Analysis cluster_conclusion 4. Conclusion prep_standards Prepare Standard Solutions (pMPP & Formyl-pMPP) hplc_system Equilibrate HPLC System (C18 Column, Gradient Mobile Phase) prep_standards->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system inject_standards Inject Mixed Standard hplc_system->inject_standards inject_sample Inject Sample hplc_system->inject_sample acquire_chromatograms Acquire Chromatograms (UV Detection at 241 nm) inject_standards->acquire_chromatograms inject_sample->acquire_chromatograms identify_peaks Identify Peaks by Retention Time (RT) acquire_chromatograms->identify_peaks compare_rt Compare Sample RTs to Standards identify_peaks->compare_rt conclusion Confirm Presence/Absence and Relative Purity compare_rt->conclusion

Caption: Workflow for the comparative HPLC analysis of pMPP and its formylated derivative.

Conclusion

The differentiation of this compound from pMPP by reverse-phase HPLC is a clear-cut application of fundamental chromatographic principles. The formylation of the piperazine nitrogen leads to a molecule with increased hydrophobicity and a reduced capacity for hydrogen bonding with the polar mobile phase. This results in a significantly longer retention time for the formylated compound on a C18 column. The provided experimental protocol offers a reliable starting point for researchers and drug development professionals to accurately monitor chemical transformations and assess the purity of these compounds, thereby ensuring the integrity of their synthetic processes and final products.

References

  • SIELC Technologies. (n.d.). Separation of Formamide, N-ethyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC traces of crude N‐formylated and unmodified peptides using the.... Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)piperazine. Retrieved from [Link]

  • Touffet, A., et al. (2022). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 27(15), 4933.
  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • Clark, J. (2021). Amines: Biological Roles, Physiological Effects, and Chemical Properties. Retrieved from [Link]

  • JIGS Chemical Limited. (n.d.). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Basic Properties of Amines. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023). Electrochemical N-Formylation of Amines: Mechanistic Insights and Sustainable Synthesis of Formamides via a Methylisocyanide Intermediate. Retrieved from [Link]

  • PubChem. (n.d.). 1-Formyl-4-methylpiperazine. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Adaptation of Empirical Methods to Predict the LogD of Triazine Macrocycles. Retrieved from [Link]

  • Quora. (2017). Primary and secondary amines are engaged in intermolecular association due to hydrogen bonding between the nitrogen of one and the hydrogen of another molecule. How can this line be explained?. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). A validated stability indicating a novel RP-HPLC method for the estimation of N-formyl piperazine in bulk and its pharmaceutical dosage form. Retrieved from [Link]

  • Wikipedia. (n.d.). para-Methoxyphenylpiperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 1.19: Amines- Structure and Synthesis. Retrieved from [Link]

  • Lumen Learning. (n.d.). Amines and Amides | Chemistry for Majors. Retrieved from [Link]

  • Revue Roumaine de Chimie. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • PubMed. (2023). Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. Retrieved from [Link]

  • Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Retrieved from [Link]

  • PubChemLite. (n.d.). Piperazine, 1-(4-chlorophenyl)-4-(3-(4-methoxyphenyl)-1-oxo-2-butenyl)-. Retrieved from [Link]

Sources

Comparative Guide: LC-MS Strategies for the Structural Elucidation of 1-Formyl-4-(4-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The identification of 1-Formyl-4-(4-methoxyphenyl)piperazine presents a specific bioanalytical challenge. As a metabolite (or process impurity) of 1-(4-methoxyphenyl)piperazine (MeOPP) —a pharmacophore found in antifungals like Itraconazole and psychoactive designer drugs—its structural elucidation requires distinguishing it from isobaric interferences and artifactual derivatives.

This guide compares the industry-standard Reverse Phase (C18) Triple Quadrupole approach against the superior Orthogonal Phase (Phenyl-Hexyl) High-Resolution MS (HRMS) methodology. While C18/QqQ is sufficient for known quantification, it fails to provide the structural certainty required for de novo metabolite identification due to lack of mass accuracy and chromatographic selectivity for polar piperazine derivatives.

The Analytical Challenge: Isobars and Artifacts

Identifying the N-formyl metabolite requires navigating three critical pitfalls:

  • Isobaric Confusion: The N-formyl modification (+27.9949 Da) is nearly isobaric with N-ethylation (+28.0313 Da). Low-resolution MS cannot distinguish these (Δ ~36 mDa).

  • Artifactual Formation: N-formyl derivatives can be generated ex vivo as artifacts during sample preparation if methanol and formic acid are used, leading to false positives.

  • Positional Isomers: Distinguishing N-formylation from ring-hydroxylation + methylation requires precise fragmentation analysis.

Comparative Overview
FeatureMethod A: Standard C18 + QqQ Method B: Phenyl-Hexyl + HRMS (Recommended)
Primary Use Routine Quantification (Targeted)Structural Elucidation (Untargeted/ID)
Mass Accuracy Unit Resolution (~0.7 Da)< 5 ppm (< 0.001 Da)
Selectivity Hydrophobic retention only

-

interactions + Hydrophobic
Differentiation Cannot resolve N-Formyl vs N-EthylResolves via Mass Defect
Confidence Low (Retention time matching only)High (Exact mass + MS/MS fingerprint)

Recommended Methodology: Orthogonal Phase HRMS

The following protocol utilizes Method B , designed to unequivocally identify the 1-Formyl metabolite.

Experimental Protocol

A. Sample Preparation (Crucial Step)

  • Objective: Prevent artifactual N-formylation.

  • Protocol:

    • Precipitate plasma proteins using Acetonitrile (ACN) rather than Methanol. Methanol + Formic Acid is a known source of formylation artifacts.

    • Evaporate supernatant under nitrogen at 35°C.

    • Reconstitute in 90:10 Water:ACN (no acid added to reconstitution solvent).

B. Chromatographic Conditions

  • Column: Phenyl-Hexyl Stationary Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Rationale: The phenyl ring in the stationary phase interacts with the methoxyphenyl ring of the analyte via

      
      -
      
      
      
      stacking, offering superior separation of the polar N-formyl metabolite from the parent amine compared to C18.
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 10 mins (Shallow gradient maximizes separation of polar metabolites).

C. Mass Spectrometry Parameters (Q-TOF or Orbitrap)

  • Ionization: ESI Positive Mode.

  • Scan Mode: Full Scan (100-500 m/z) followed by data-dependent MS/MS (ddMS2).

  • Collision Energy: Stepped NCE (20, 35, 50 eV) to ensure both loss of the formyl group and ring fragmentation.

Data Interpretation & Logic

Mass Defect Filtering

To distinguish the N-Formyl metabolite from an N-Ethyl impurity, we utilize exact mass:

  • Parent (MeOPP):

    
    
    
  • Target (1-Formyl):

    
     (Shift: +27.9950 Da)
    
  • Interference (N-Ethyl):

    
     (Shift: +28.0313 Da)
    

Decision Rule: If the observed mass is 221.1285 ± 0.002 , it is the Formyl metabolite. If it is 221.1648 , it is the Ethyl impurity.

Fragmentation Logic (MS/MS)

The definitive identification relies on the neutral loss of Carbon Monoxide (CO).

  • Precursor Ion: m/z 221.1285

  • Primary Fragment: Loss of CO (28 Da)

    
     Yields m/z 193.1335 (The intact parent amine).
    
    • Note: If the compound were N-Ethyl, you would see a loss of 28 Da as Ethylene (

      
      ), but the subsequent fragmentation of the ring would differ significantly.
      
  • Secondary Fragment: Cleavage of the piperazine ring yields m/z 150.09 (Methoxyphenyl-aziridinium ion).

Visualizations

Analytical Workflow

This diagram illustrates the decision tree for confirming the metabolite identity, highlighting the "Artifact Check" loop often missed in standard protocols.

G Start Biological Sample (Plasma/Urine) Prep Sample Prep (ACN Precipitation) *NO Methanol* Start->Prep LC LC Separation (Phenyl-Hexyl Column) Prep->LC MS HRMS Detection (Full Scan + ddMS2) LC->MS Decision Precursor m/z Check MS->Decision Formyl m/z 221.1285 (Target) Decision->Formyl Mass Defect ~0.128 Ethyl m/z 221.1648 (Impurity) Decision->Ethyl Mass Defect ~0.165 Frag MS/MS Analysis Look for Neutral Loss Formyl->Frag Result Confirm this compound Frag->Result Loss of CO (28 Da)

Figure 1: Analytical workflow emphasizing artifact prevention and mass defect filtering.

Fragmentation Pathway

The following diagram details the specific bond cleavages confirming the N-formyl structure.

Frag Parent Precursor Ion [M+H]+ = 221.1285 (N-Formyl-MeOPP) Intermed Product Ion A [M+H-CO]+ m/z 193.1335 (Reverts to MeOPP) Parent->Intermed - CO (27.99 Da) Characteristic Neutral Loss Frag2 Product Ion B m/z 150.0913 (Piperazine Cleavage) Intermed->Frag2 - C2H5N Frag3 Product Ion C m/z 134.0600 (4-Methoxybenzenium) Frag2->Frag3 - NH3

Figure 2: Proposed ESI-MS/MS fragmentation pathway. The loss of CO is the diagnostic signature.

References

  • Staack, R. F., & Maurer, H. H. (2004).[1] In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step.[1] Xenobiotica, 34(2), 179–192.[1]

  • Zhu, M., et al. (2010). Detection and characterization of metabolites in biological matrices using mass defect filtering of liquid chromatography/high resolution mass spectrometry data. Drug Metabolism and Disposition, 34(10).

  • Chowdhury, S. K., et al. (2010). Identification of N-formyl adducts as artifacts in electrospray ionization mass spectrometry. Journal of The American Society for Mass Spectrometry, 21(6), 1076-1085.

  • Korfmacher, W. A. (2005). Mass spectrometry for drug metabolism and pharmacokinetics. John Wiley & Sons. (Reference for Phenyl-Hexyl column selectivity in metabolite ID).

Sources

A Comprehensive Guide to the Characterization of 1-Formyl-4-(4-methoxyphenyl)piperazine as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unequivocal characterization of reference standards is a cornerstone of ensuring the quality, safety, and efficacy of drug substances. This guide provides an in-depth technical overview of the analytical methodologies for the comprehensive characterization of 1-Formyl-4-(4-methoxyphenyl)piperazine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). We will explore the critical analytical techniques, present comparative data against a hypothetical alternative batch, and provide detailed experimental protocols.

The Imperative of a Well-Characterized Reference Standard

A reference standard serves as the benchmark against which new batches of a substance are measured. Its identity, purity, and potency must be established with a high degree of certainty. For a molecule like this compound, which contains multiple functionalities, a multi-technique approach is essential for unambiguous characterization. The absence of a thoroughly vetted reference standard can lead to inaccuracies in downstream applications, including dosage form manufacturing and clinical trials.

Synthesis and Potential Impurities

A likely synthetic route to this compound involves the formylation of 1-(4-methoxyphenyl)piperazine. This reaction, while generally efficient, can lead to several process-related impurities. Understanding these potential impurities is crucial for developing specific analytical methods to detect and quantify them.

Potential Impurities:

  • 1-(4-methoxyphenyl)piperazine (Starting Material): Incomplete reaction can result in the presence of the starting material.

  • 1,4-Diformylpiperazine: If the starting piperazine contains traces of piperazine itself, a diformylated impurity could be generated.

  • Degradation Products: The molecule may be susceptible to hydrolysis under certain conditions, leading to the formation of the starting piperazine and formic acid.

Comprehensive Characterization of the Reference Standard

A combination of spectroscopic and chromatographic techniques is employed to establish the identity and purity of the this compound reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
H-formyl~8.1s1HCHO
Ar-H~6.9d2HAromatic CH
Ar-H~6.8d2HAromatic CH
OCH₃~3.8s3HMethoxy
Piperazine-H~3.6t2HCH₂-N(CHO)
Piperazine-H~3.4t2HCH₂-N(CHO)
Piperazine-H~3.1t4HCH₂-N(Ar)
¹³C NMR Predicted Chemical Shift (ppm) Assignment
C=O~161Formyl Carbonyl
Ar-C~154Aromatic C-O
Ar-C~145Aromatic C-N
Ar-CH~119Aromatic CH
Ar-CH~114Aromatic CH
OCH₃~55Methoxy
Piperazine-CH₂~49CH₂-N(Ar)
Piperazine-CH₂~44CH₂-N(CHO)
Piperazine-CH₂~39CH₂-N(CHO)

Note: Predicted chemical shifts are based on the analysis of the parent compound, 1-(4-methoxyphenyl)piperazine, and the known effects of a formyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition.[1]

Table 2: Predicted Mass Spectrometry Data for this compound

Technique Ionization Mode Expected m/z Assignment
LC-MSESI+221.13[M+H]⁺
HRMS (ESI+)ESI+221.1285[M+H]⁺ (Calculated for C₁₂H₁₇N₂O₂)
High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of a reference standard and for quantifying it. A validated reverse-phase HPLC method is typically used.[2]

Table 3: Typical HPLC Method Parameters and Expected Results

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 240 nm
Expected Retention Time ~10-12 minutes
Purity (Reference Standard) >99.5%
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.[3]

Table 4: Key FTIR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
C=O (Amide)~1670
C-H (Aromatic)~3050
C-H (Aliphatic)~2800-3000
C-O (Ether)~1240
C-N~1180

Comparison with an Alternative Batch

To illustrate the importance of a well-characterized reference standard, let's consider a hypothetical "Alternative Batch" that has not been thoroughly purified or characterized.

Table 5: Comparative Analysis of a Reference Standard vs. an Alternative Batch

Analytical Technique Reference Standard Alternative Batch (Hypothetical) Interpretation of Discrepancies
¹H NMR Clean spectrum matching the expected structure.Additional signals observed, e.g., a singlet around 2.9 ppm.Presence of unreacted 1-(4-methoxyphenyl)piperazine.
HPLC Single major peak with purity >99.5%.A major peak with a shoulder or a distinct secondary peak at an earlier retention time.Indicates the presence of more polar impurities, such as the starting material.
Melting Point Sharp melting point range (e.g., 42-44 °C).[4]Broader and depressed melting point range (e.g., 38-42 °C).Impurities disrupt the crystal lattice, leading to a lower and broader melting point.
Appearance White to off-white crystalline solid.Yellowish or discolored solid.Presence of colored impurities or degradation products.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra. Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants.

LC-MS
  • Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute this solution to approximately 10 µg/mL with the initial mobile phase composition.

  • Chromatographic Conditions: Use the HPLC conditions outlined in Table 3.

  • Mass Spectrometry Conditions: Use an electrospray ionization (ESI) source in positive ion mode. Set the mass spectrometer to scan a mass range that includes the expected molecular ion (e.g., m/z 100-400).

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and confirm its mass-to-charge ratio.

HPLC-UV
  • Standard and Sample Preparation: Prepare a standard solution of the reference standard at a known concentration (e.g., 0.1 mg/mL) in the mobile phase. Prepare the sample solution at a similar concentration.

  • Chromatographic Analysis: Inject the standard and sample solutions onto the HPLC system using the conditions described in Table 3.

  • Data Analysis: Determine the retention time of the main peak in the sample chromatogram and compare it to the standard. Calculate the purity of the sample by the area percent method.

FTIR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizing the Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Reference Standard Characterization cluster_comparison Batch Comparison cluster_documentation Documentation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Analytical Testing MS Mass Spectrometry (LC-MS, HRMS) Purification->MS Analytical Testing HPLC HPLC (Purity) Purification->HPLC Analytical Testing FTIR FTIR Spectroscopy Purification->FTIR Analytical Testing Thermal Thermal Analysis (DSC, TGA) Purification->Thermal Analytical Testing Comparison Comparative Analysis NMR->Comparison MS->Comparison HPLC->Comparison Alternative_Batch Alternative Batch Alternative_Batch->Comparison CoA Certificate of Analysis (CoA) Comparison->CoA

Caption: Workflow for the characterization of a reference standard.

Chemical Structure and Key NMR Correlations

Chemical_Structure cluster_structure This compound cluster_assignments ¹H NMR Assignments mol Formyl_H ~8.1 ppm (s, 1H) Ar_H1 ~6.9 ppm (d, 2H) Ar_H2 ~6.8 ppm (d, 2H) OCH3 ~3.8 ppm (s, 3H) Pip_H1 ~3.6 ppm (t, 2H) Pip_H2 ~3.4 ppm (t, 2H) Pip_H3 ~3.1 ppm (t, 4H)

Caption: Structure and predicted ¹H NMR assignments.

Conclusion

The comprehensive characterization of this compound as a reference standard is a critical undertaking that relies on the synergistic application of multiple analytical techniques. By establishing the identity, purity, and potential impurity profile with a high degree of confidence, researchers and drug developers can ensure the reliability and reproducibility of their work, ultimately contributing to the development of safe and effective medicines. This guide provides a framework for this essential process, emphasizing the importance of scientific rigor and a deep understanding of the analytical methodologies involved.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.
  • Benchchem. (n.d.). Navigating the Analytical Landscape: A Comparative Guide to Methods Utilizing Piperazin-2-one-d6.
  • Laturwale Shital Kour Jaspal Singh et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 28(2).
  • Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties.
  • National Criminal Justice Reference Service. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • ChemicalBook. (n.d.). 1-(4-methoxyphenyl)piperazine hydrochloride(70849-64-8) 1 H NMR.
  • PubChem. (n.d.). 1-(4-Methoxyphenyl)piperazine. Retrieved from [Link]

  • Benchchem. (n.d.). 1-(4-Methoxyphenyl)piperazine hydrochloride HPLC analysis method.
  • Severina, H. I., Golovchenko, O. S., Kolisnik, O. V., & Georgiyants, V. A. (n.d.). Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl).

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The Foundational Challenge: Amide Resonance and Conformational Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to C13 NMR Shift Assignments for N-formyl Piperazine Carbons

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of success. N-formyl piperazine, a common building block and metabolite, presents a deceptively simple structure that reveals fascinating complexity upon C13 NMR analysis. This guide provides an in-depth comparison of the factors influencing its C13 NMR chemical shifts, supported by experimental data from analogous systems and theoretical principles, to enable confident spectral assignment.

The key to understanding the C13 NMR spectrum of N-formyl piperazine lies in the electronic nature of the N-formyl group. The lone pair of electrons on the nitrogen atom engages in resonance with the carbonyl group (C=O). This interaction imparts a significant partial double bond character to the C-N bond, severely restricting its rotation at room temperature.[1][2]

This restricted rotation gives rise to two distinct rotational isomers, or rotamers: syn and anti. In these conformers, the piperazine ring carbons experience different spatial and electronic environments relative to the carbonyl oxygen, leading to a doubling of signals in the NMR spectrum, particularly at lower temperatures.[1][3]

Experimental Protocol for High-Resolution C13 NMR Acquisition

Achieving high-quality, interpretable spectra is paramount. The following protocol is a self-validating system designed for compounds like N-formyl piperazine.

1. Sample Preparation:

  • Analyte: Weigh approximately 20-30 mg of N-formyl piperazine.
  • Solvent: Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl3) is a common first choice due to its excellent solubilizing power and relatively clean spectral window.[1][4] For temperature-dependent studies, deuterated dimethyl sulfoxide (DMSO-d6) or deuterated toluene may be more suitable.[1][5]
  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).

2. NMR Spectrometer Setup & Calibration:

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution and sensitivity.[6]
  • Probe Tuning: Tune and match the NMR probe to the 13C frequency (~100 MHz for a 400 MHz instrument) to ensure maximum signal-to-noise.
  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

3. Data Acquisition:

  • Experiment: Standard proton-decoupled 13C NMR (zgpg30 or similar pulse program).
  • Spectral Width: Set a spectral width of approximately 220-240 ppm to encompass all expected carbon signals.[7][8]
  • Acquisition Time: An acquisition time of 1-2 seconds is typical.
  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is crucial for ensuring quantitative accuracy, especially for quaternary carbons, although longer delays may be needed.
  • Number of Scans: Due to the low natural abundance of 13C (1.1%), a larger number of scans (e.g., 1024 to 4096) is required to achieve a good signal-to-noise ratio.[9]
  • Temperature: Initial acquisition should be at room temperature (e.g., 298 K). For dynamic studies, spectra can be acquired at lower temperatures (e.g., down to -10 °C or lower) to resolve the distinct rotamer signals.[1][3]

4. Data Processing:

  • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
  • Perform Fourier transformation, followed by phase and baseline correction.
  • Calibrate the spectrum by setting the TMS peak to 0.0 ppm or the CDCl3 solvent peak to 77.16 ppm.[6]

Predicting and Assigning the C13 NMR Signals

Key Influences on Chemical Shifts:
  • Electronegativity and Inductive Effects: The formyl group's nitrogen and oxygen atoms withdraw electron density from adjacent carbons, causing a deshielding effect and shifting their signals downfield (to higher ppm values).[9][10]

  • Amide Resonance: The resonance within the amide bond creates distinct electronic environments. The carbon alpha to the nitrogen (C2/C6) will be significantly deshielded.

  • Conformational Effects: Due to the syn/anti isomerism, the piperazine carbons will experience different steric and anisotropic effects from the carbonyl oxygen, leading to separate signals for each rotamer. The anti isomer is often the energetically favored rotamer.[1]

Comparative Data Analysis

The following table summarizes experimental C13 NMR data for relevant compounds, providing a basis for our assignments.

CompoundCarbon AtomChemical Shift (δ, ppm)SolventComments & Reference
Piperazine C2/C3/C5/C6~45.3CDCl3All four methylene carbons are equivalent in the parent amine.[6]
N-Formylpiperidine Carbonyl (C=O)162.7CDCl3A close analog for the formyl group environment.[11]
C2/C6 (α to N)47.2, 41.9CDCl3The two alpha carbons are inequivalent due to amide rotamers.[11]
C3/C5 (β to N)25.5, 24.5CDCl3Beta carbons are less affected.
C4 (γ to N)20.1CDCl3The gamma carbon is furthest from the formyl group.
N,N'-Diacetylpiperazine C2/C3/C5/C645.89, 43.64TFAShows clear splitting due to cis/trans isomerism.[12]
Mono-N-benzoylpiperazines Piperazine Carbons43.3, 46.2, 49.0CDCl3Broad signals at 25°C indicate dynamic exchange.[1][3]
Predicted Assignments for N-formyl Piperazine

Based on the comparative data, we can predict the following chemical shifts for the carbons of N-formyl piperazine. The presence of two sets of signals for the piperazine ring carbons is expected due to the syn/anti rotamers.

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale
Formyl Carbonyl (C=O) ~162-163Highly deshielded due to the double bond to oxygen. Similar to N-formylpiperidine (162.7 ppm).[11]
C2 / C6 (α to N-CHO) ~47-49 and ~42-44These carbons are directly attached to the formylated nitrogen and are significantly deshielded. The presence of two distinct signals is expected due to the different spatial relationship to the carbonyl oxygen in the syn and anti rotamers.[1][4]
C3 / C5 (α to N-H) ~45-46These carbons are adjacent to the secondary amine nitrogen. Their chemical shift will be close to that of piperazine itself but slightly influenced by the formyl group on the other side of the ring.[6]

The diagram below illustrates the predicted assignments and the origin of signal splitting.

G cluster_molecule N-formyl piperazine Structure & Assignments cluster_prediction Predicted 13C Chemical Shifts (ppm) mol N-formyl piperazine C=O C2/C6 C3/C5 shifts ~162-163 ~42-49 (Two Signals) ~45-46 mol:c1->shifts:s1 Formyl Carbonyl mol:c2->shifts:s2 Alpha to N-CHO (syn/anti rotamers) mol:c3->shifts:s3 Alpha to N-H

Caption: Predicted C13 NMR assignments for N-formyl piperazine.

Alternative & Confirmatory Technique: Computational NMR Prediction

When experimental data is ambiguous or unavailable, computational chemistry offers a powerful alternative for assigning chemical shifts.

Workflow for DFT-Based NMR Prediction:

G start 1. Build 3D Molecular Model (N-formyl piperazine) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt nmr_calc 3. NMR Calculation (GIAO) (e.g., mPW1PW91/6-311+G(2d,p)) geom_opt->nmr_calc ref_calc 4. Calculate TMS Reference (Same level of theory) geom_opt->ref_calc process 5. Calculate Chemical Shift δ_sample = σ_ref - σ_sample nmr_calc->process ref_calc->process compare 6. Compare with Experimental Data process->compare

Caption: Workflow for computational C13 NMR chemical shift prediction.

Density Functional Theory (DFT) calculations, using methods like the Gauge-Including Atomic Orbital (GIAO) approach, can predict NMR shielding constants (σ).[13] By calculating the shielding for a reference compound (TMS) at the same level of theory, one can predict the chemical shifts (δ) for the molecule of interest. More recently, machine learning models trained on vast datasets of experimental and calculated spectra have emerged, offering rapid and highly accurate predictions.[14][15] These computational tools can be invaluable for distinguishing between isomers and confirming assignments made from comparative analysis.

Conclusion

The C13 NMR spectrum of N-formyl piperazine is more complex than its simple structure suggests, primarily due to the restricted C-N bond rotation of the amide group. This leads to the observation of syn and anti rotamers, which can be resolved by low-temperature NMR. By combining a robust experimental protocol with a comparative analysis of related structures like N-formylpiperidine and other N-acyl piperazines, a confident assignment of all carbon signals is achievable. The formyl carbonyl carbon is expected around 162-163 ppm, the carbons alpha to the secondary amine nitrogen around 45-46 ppm, and the carbons alpha to the formylated nitrogen will appear as two distinct signals in the 42-49 ppm range. For ultimate confirmation, computational prediction methods provide a reliable and increasingly accessible tool for structural verification.

References

  • King Fahd University of Petroleum & Minerals. 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts.
  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available from: [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Duplicate of Ref 3, provides same information].
  • Steinberg, J., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available from: [Link]

  • Li, Y., et al. (2021). C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue. Supporting Information.
  • Yilmaz, F. & Menteşe, M. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • Lüdemann, H.-D., et al. (1976). 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. Journal of Polymer Science: Polymer Letters Edition. Available from: [Link]

  • He, L., et al. (2016). Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient Conditions. The Royal Society of Chemistry.
  • NPTEL. 13C NMR spectroscopy • Chemical shift.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available from: [Link]

  • Steinberg, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Li, G., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry. Available from: [Link]

  • Guan, Y., et al. (2019). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. Available from: [Link]

  • Gerrard, W., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. Available from: [Link]

  • Wishart Research Group. CASPRE - 13C NMR Predictor. University of Alberta. Available from: [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available from: [Link]

  • Chemistry LibreTexts. (2022). 5.3: Factors That Influence NMR Chemical Shift. Available from: [Link]

  • Vila, J. A., & Scheraga, H. A. (2008). Factors affecting the use of 13Cα chemical shifts to determine, refine, and validate protein structures. PNAS. Available from: [Link]

  • Malik, A., et al. (2021). Supplementary Information - Photocatalytic activation and utilization of CO2 for N-formylation of amines. The Royal Society of Chemistry.
  • Afzal, S., et al. (2022). Computational protocols for calculating 13C NMR chemical shifts. ResearchGate. Available from: [Link]

  • ChemHelp ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Available from: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Formyl-4-(4-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1-Formyl-4-(4-methoxyphenyl)piperazine. As a specialized derivative of piperazine, this compound requires careful handling based on established principles of chemical safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven best practices to ensure a self-validating and trustworthy safety protocol.

Hazard Profile and Risk Assessment

While specific toxicological and environmental data for this compound is not extensively published, a robust risk assessment can be constructed by examining the known hazards of its parent compounds, piperazine and 1-(4-methoxyphenyl)piperazine. This approach forms the basis for the conservative disposal protocols outlined herein.

The primary hazards associated with this class of compounds include potential skin and eye irritation, respiratory sensitization, and aquatic toxicity.[1][2][3] Combustion or thermal decomposition will likely produce toxic nitrogen oxides (NOx) and carbon oxides.[1][4][5] Therefore, improper disposal can pose a risk to both personnel and the environment.

Table 1: Key Safety and Property Data | Property | Data / Assessment | Source(s) | | :--- | :--- | :--- | | Chemical Formula | C₁₂H₁₆N₂O₂ | (Calculated) | | Physical State | Likely a solid at room temperature. |[6] | | Known Health Hazards | Based on analogs: Causes skin irritation and serious eye irritation.[2][6][7] May cause respiratory irritation.[2] Piperazine compounds can be respiratory and skin sensitizers.[3][8][9] | | Environmental Hazards | Water hazard class 1 (Self-assessment): slightly hazardous for water.[2] Piperazine derivatives may not readily degrade and are expected to have moderate toxicity for aquatic organisms.[1] Must not be allowed to enter drains or waterways. [2][4][10][11] | | Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1][5][8][12] | | Hazardous Decomposition | Combustion produces carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[1][5] |

Core Principles of Compliant Disposal

The fundamental principle is that this compound must be treated as a hazardous chemical waste. It must never be disposed of in standard laboratory trash or washed down the drain.

  • Waste Characterization: The compound must be classified as a chemical waste. All waste streams containing this substance, including contaminated labware, personal protective equipment (PPE), and spill cleanup materials, must be handled as hazardous.

  • Segregation: Keep waste containing this compound separate from other incompatible waste streams, particularly strong acids and oxidizers.[1][12]

  • Professional Management: All disposal must be conducted through the institution's Environmental Health & Safety (EHS) office or a licensed chemical waste contractor.[1][10] Adherence to local, state, and federal regulations is mandatory.[1][10]

Procedural Workflow for Disposal

This section provides a step-by-step protocol for the safe collection, storage, and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE) Assessment

Before handling the chemical in any form (pure, in solution, or as waste), ensure appropriate PPE is worn. The causality is clear: to prevent personal exposure via inhalation, skin contact, or eye contact.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles or a face shield.[7]

  • Body Protection: A standard laboratory coat is required. For bulk handling, consider a chemically resistant apron.

  • Respiratory Protection: Handle in a well-ventilated area, such as a chemical fume hood.[5] If dust generation is unavoidable, a NIOSH-approved respirator (e.g., N95 dust mask) is necessary.[6]

Step 2: Waste Collection at the Source

Collect waste as it is generated to prevent accumulation and minimize handling.

  • Solid Waste: This includes the pure compound, contaminated weighing papers, and any contaminated consumables (e.g., pipette tips, wipes). Collect directly into a designated hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a dedicated, chemically compatible liquid waste container.

  • Contaminated Sharps: Needles or other sharps contaminated with the compound must be placed in a designated sharps container for hazardous chemical waste.

  • Contaminated Labware: Glassware should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first rinseate must be collected as hazardous liquid waste. Subsequent rinses can typically be managed as non-hazardous, but consult your EHS office for specific guidance.

Step 3: Containerization and Labeling

Proper containerization and labeling are critical for safety, communication, and regulatory compliance.

  • Select an Appropriate Container: Use a chemically resistant, sealable container (e.g., high-density polyethylene - HDPE) that will not degrade or react with the waste. Ensure it has a secure, leak-proof lid.[12][13]

  • Attach a Hazardous Waste Label: As soon as you begin collecting waste, affix a properly filled-out hazardous waste label.

  • Complete the Label Information:

    • Generator Information: Your name, lab, and contact information.

    • Chemical Contents: List "this compound" and any solvents or other chemicals present, with estimated percentages. Do not use abbreviations.

    • Hazard Identification: Check the appropriate hazard boxes (e.g., "Toxic," "Irritant").

Step 4: Temporary On-site Storage

Store waste containers in a designated, secure location pending pickup by EHS or a waste contractor.

  • The storage area should be a secondary containment bin or tray to catch any potential leaks.

  • Store away from incompatible materials.[12]

  • Keep containers tightly sealed when not actively adding waste.[12]

  • The location should be clearly marked as a "Hazardous Waste Satellite Accumulation Area."

Step 5: Final Disposal Arrangement
  • Contact EHS: Once the container is full or you have finished the project, contact your institution's EHS department to schedule a waste pickup.

  • Documentation: You will likely need to complete a waste manifest or pickup request form. Ensure all information is accurate.

  • Professional Disposal Methods: The licensed contractor will use an approved disposal method, which is typically high-temperature incineration in a facility equipped with scrubbers to neutralize harmful combustion products like NOx.[10] Burial in a licensed hazardous waste landfill is a less common alternative.[10]

Spill Management Protocol

Accidental spills must be managed promptly and safely.

  • Minor Solid Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep or scoop the solid material to avoid generating dust.[10][13]

    • Place the material and all cleanup tools into a hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert others and prevent entry.

    • Contact your institution's emergency response line or EHS office from a safe location.[10] Do not attempt to clean up a major spill without specialized training and equipment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (Solid, Liquid, Contaminated Items) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Handling Required spill Spill Occurs start->spill Potential Event segregate Step 2: Segregate Waste (Avoid Incompatibles) ppe->segregate containerize Step 3: Place in Sealable, Compatible Container segregate->containerize label Step 3: Apply & Complete Hazardous Waste Label containerize->label storage Step 4: Store in Designated Satellite Accumulation Area label->storage contact_ehs Step 5: Schedule Pickup (Contact EHS / Waste Contractor) storage->contact_ehs Container Full disposal Final Disposition (Licensed Incineration or Landfill) contact_ehs->disposal Waste Manifested spill_protocol Execute Spill Protocol (Assess, Clean, Contain) spill->spill_protocol spill_protocol->containerize Collect Spill Debris

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By understanding the potential hazards derived from its chemical class and adhering to the systematic procedures outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the wider ecosystem. Always prioritize caution and consult your institution's Environmental Health & Safety department with any questions.

References

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  • Piperazine Anhydrous - Safety D
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  • Piperazine-1,4-dipropanesulphonic acid - Safety D
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.